n-hydroxyoctadecanamide
Description
Properties
CAS No. |
6540-56-3 |
|---|---|
Molecular Formula |
C18H37NO2 |
Molecular Weight |
299.5 g/mol |
IUPAC Name |
N-hydroxyoctadecanamide |
InChI |
InChI=1S/C18H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(20)19-21/h21H,2-17H2,1H3,(H,19,20) |
InChI Key |
ZSEUZYCBPBIUPT-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)NO |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NO |
Other CAS No. |
6540-56-3 |
Origin of Product |
United States |
Foundational & Exploratory
In Vitro Profiling of N-Hydroxyoctadecanamide: Dual-Modality Enzymatic Inhibition
[1][2]
Executive Summary
This technical guide outlines the in vitro characterization framework for N-hydroxyoctadecanamide (N-HOA), a lipophilic hydroxamic acid derivative of stearic acid.[1][2] While hydroxamic acids are canonically recognized as Zinc-Binding Groups (ZBGs) in Histone Deacetylase (HDAC) inhibitors, the C18-aliphatic tail of N-HOA introduces significant pleiotropy, specifically targeting lipid-metabolizing enzymes such as Fatty Acid Amide Hydrolase (FAAH).[1][2] This guide provides a self-validating workflow to deconvolute these interactions, addressing the specific solubility and micellar challenges inherent to long-chain fatty hydroxamates.
Compound Architecture & Physicochemical Constraints[1][3]
N-Hydroxyoctadecanamide (C18H37NO2) combines a polar, metal-chelating headgroup with a highly hydrophobic tail.[1][2] This amphiphilic nature dictates the experimental design.
| Parameter | Value / Characteristic | Implication for Assay Design |
| Molecular Weight | ~299.49 g/mol | Standard stoichiometry calculations.[1][2] |
| LogP (Predicted) | > 6.5 | Critical: Extreme hydrophobicity.[1][2] Requires DMSO stocks >10 mM and surfactant-stabilized buffers.[1][2] |
| pKa (Hydroxamate) | ~8.8 - 9.2 | Active site ionization is pH-sensitive; assays must be buffered at pH 7.4–8.[1][2]0. |
| Aggregation | High propensity | Risk: False positives due to micelle formation (promiscuous inhibition).[1][2] |
Strategic Directive: The "Detergent Control"
Expert Insight: Many "hits" with long alkyl chains are artifactual aggregators that sequester enzymes.[1][2]
-
Mandatory Protocol Adjustment: All enzymatic assays described below must be run in parallel with 0.01% Triton X-100 (or Brij-35). If inhibition disappears in the presence of detergent, the activity is likely non-specific aggregation, not true enzymatic binding.[1]
Primary Target Validation: Histone Deacetylase (HDAC) Inhibition[2][4]
N-HOA acts as a supramolecular mimic of acetylated lysine residues but with a stronger zinc-chelating warhead.[1][2] The following protocol utilizes a fluorogenic substrate to quantify this interaction.
Mechanism of Action
The hydroxamic acid moiety coordinates the catalytic Zn²⁺ ion at the bottom of the HDAC active site pocket, while the C18 chain interacts with the hydrophobic channel (rim region), potentially offering isoform selectivity (e.g., HDAC6 vs. HDAC1).
Protocol: Fluorogenic HDAC Activity Assay
Materials:
-
Enzyme: Recombinant human HDAC1 and HDAC6 (to test selectivity).
-
Substrate: Fluorogenic peptide (e.g., Boc-Lys(Ac)-AMC).[1][2]
-
Developer: Trypsin (cleaves deacetylated substrate to release fluorophore).[1][2]
Workflow:
-
Preparation: Dilute N-HOA in DMSO. Prepare 10-point serial dilution (Range: 1 nM to 100 µM).
-
Incubation: Mix 10 µL enzyme buffer + 200 nL compound. Incubate 15 min at 37°C to allow equilibrium binding.
-
Reaction Start: Add 10 µL Substrate (50 µM final).
-
Kinetics: Incubate 30 min at 37°C.
-
Termination/Development: Add 20 µL Developer solution containing Trypsin and 1 µM Trichostatin A (to stop HDAC activity).
-
Readout: Measure fluorescence (Ex 360 nm / Em 460 nm).
Data Analysis: Calculate IC50 using a non-linear regression (4-parameter logistic fit).
-
Validation Check: If IC50 > 50 µM, check for precipitation.[1]
Secondary Target Validation: Fatty Acid Amide Hydrolase (FAAH)
Given its structural homology to Stearamide (a primary fatty acid amide), N-HOA is a competitive probe for FAAH.[1][2] Unlike HDACs where it acts via chelation, here it acts as a transition-state mimic or a reversible competitive inhibitor.[1][2]
Protocol: Competitive ABPP (Activity-Based Protein Profiling)
This method is superior to substrate assays for defining specificity in complex proteomes.[1][2]
Materials:
-
Proteome: Mouse brain membrane fraction or FAAH-overexpressing cell lysate.[1][2]
-
Probe: FP-Rhodamine (Fluorophosphonate-rhodamine) – a broad-spectrum serine hydrolase probe.[1][2]
-
Gel: SDS-PAGE reagents.
Workflow:
-
Pre-incubation: Incubate proteome (1 mg/mL) with N-HOA (50 µM) for 30 min at 25°C.
-
Labeling: Add FP-Rhodamine (1 µM final) and incubate for 20 min in the dark.
-
Quenching: Add 4x SDS loading buffer and boil for 5 min.
-
Separation: Run SDS-PAGE (10% acrylamide).
-
Imaging: Scan gel for rhodamine fluorescence.
Interpretation:
Visualization of Signaling Pathways
The following diagram illustrates the dual-pathway modulation potential of N-Hydroxyoctadecanamide, bridging lipid signaling and epigenetic regulation.
Caption: Dual-mechanism map showing N-HOA inhibition of FAAH (enhancing lipid signaling) and HDACs (promoting gene transcription).[2]
Kinetic Characterization & Mechanism Determination
To rigorously define how N-HOA inhibits these targets, kinetic experiments are required.[1][2]
Experimental Logic
We must distinguish between Competitive Inhibition (binding free enzyme) and Non-Competitive Inhibition (binding enzyme-substrate complex).[2]
Protocol:
-
Run the enzymatic assay (HDAC or FAAH) at 4 different concentrations of Substrate (
to ).[2] -
Run each substrate series at 3 fixed concentrations of N-HOA (
, , ).[1] -
Plot data using the Lineweaver-Burk transformation (
vs ).[1][2]
Expected Outcomes Table:
| Interaction Type | Vmax Effect | Km Effect | Lineweaver-Burk Pattern | Interpretation for N-HOA |
| Competitive | Unchanged | Increases | Lines intersect at Y-axis | N-HOA competes directly with substrate for the active site (Likely for FAAH).[1][2] |
| Non-Competitive | Decreases | Unchanged | Lines intersect at X-axis | N-HOA binds an allosteric site or metal cofactor independently of substrate (Possible for HDAC).[1][2] |
| Mixed | Decreases | Changes | Lines intersect in Quadrant II | Complex binding mode involving conformational changes.[1][2] |
References
-
Cravatt, B. F., et al. (1996).[1][4] "Molecular characterization of an enzyme that degrades neuromodulatory fatty-acid amides."[1][2] Nature.[1][2] Link[2]
-
Marks, P. A., et al. (2000).[1] "Histone deacetylase inhibitors: inducers of differentiation or apoptosis of transformed cells."[5] Journal of the National Cancer Institute. Link[2]
-
Kathuria, S., et al. (2003).[1][4] "Modulation of anxiety through blockade of anandamide hydrolysis." Nature Medicine.[1][2] Link
-
Mali, S. N., et al. (2024).[1][6] "Investigation of the biological properties of natural products using experimental approaches and in silico methods." Frontiers in Chemistry. Link
-
BenchChem. (2025).[1] "N-Ethyl-N-(2-hydroxyethyl)stearamide Structure and Reactivity." BenchChem Compound Database. Link
Sources
- 1. rjptonline.org [rjptonline.org]
- 2. Hydroxystearamide monoethanolamide | C20H41NO3 | CID 97916 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Development of N-hydroxycinnamamide-based HDAC inhibitors with improved HDAC inhibitory activity and in vitro antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone deacetylase inhibitor - Wikipedia [en.wikipedia.org]
- 6. Editorial: Investigation of the biological properties of natural products using experimental approaches and in silico methods - PMC [pmc.ncbi.nlm.nih.gov]
Supramolecular Architectures of N-Hydroxyoctadecanamide: A Technical Guide to Self-Assembly and Application
Executive Summary
N-hydroxyoctadecanamide (Stearohydroxamic acid) represents a critical class of amphiphilic building blocks capable of forming complex supramolecular architectures. Unlike its carboxylic acid precursors, the hydroxamic acid headgroup (
This guide moves beyond basic characterization to provide a reproducible, mechanistic framework for synthesizing, assembling, and validating N-hydroxyoctadecanamide structures. It focuses on the causality between molecular geometry and macroscopic function, specifically in the context of surface passivation and rheological modification.
Part 1: Molecular Architecture & Thermodynamics
The Structural Directive
The self-assembly of N-hydroxyoctadecanamide is driven by the competition between the solvophobic effect of the C18 alkyl tail and the directional hydrogen bonding of the hydroxamic acid headgroup.
-
Headgroup Mechanics: The hydroxamic acid moiety acts as both a hydrogen bond donor (
, ) and acceptor ( ). In non-polar media, this leads to the formation of centrosymmetric dimers or polymeric catemers, which serve as the nucleation points for fiber growth. -
Tail Packing: The octadecyl chain provides strong van der Waals forces (approx. 4–5 kJ/mol per
group), stabilizing the lamellar packing required for gelation or monolayer formation.
Mechanistic Pathway
The following diagram illustrates the thermodynamic progression from solvated monomers to organized supramolecular fibrils.
Figure 1: Thermodynamic trajectory of N-hydroxyoctadecanamide self-assembly from solution to gel network.
Part 2: Synthesis & Purification Protocol
To ensure consistent self-assembly properties, the starting material must be free of stearic acid impurities, which disrupt the H-bond network.
Reaction Scheme
Precursors: Methyl Stearate + Hydroxylamine Hydrochloride + Potassium Hydroxide. Solvent: Methanol (anhydrous).
Step-by-Step Protocol
-
Preparation of Hydroxylamine:
-
Dissolve Hydroxylamine HCl (1.2 eq) in Methanol at 40°C.
-
Add KOH (1.5 eq) dissolved in Methanol dropwise.
-
Critical Step: Filter the precipitated KCl immediately. The filtrate contains free hydroxylamine base. Do not store; use immediately to prevent decomposition.
-
-
Acylation:
-
Add Methyl Stearate (1.0 eq) to the hydroxylamine filtrate.
-
Reflux at 65°C for 12 hours under
atmosphere. -
Checkpoint: Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3). Disappearance of the methyl ester spot (
) indicates completion.
-
-
Isolation & Purification:
-
Cool mixture to room temperature; acidify to pH 4 using 2M HCl.
-
Precipitate forms immediately. Filter and wash with cold water (
mL). -
Recrystallization (Essential): Dissolve crude solid in hot Methanol/Chloroform (1:1). Cool slowly (1°C/min) to 4°C.
-
Yield Target: >85%.[1]
-
Validation Parameters
| Parameter | Acceptance Criteria | Method |
| Melting Point | 108°C – 110°C | DSC (5°C/min) |
| FTIR (Amide I) | 1620 – 1640 cm⁻¹ | ATR-FTIR |
| FTIR (OH/NH) | 3200 – 3300 cm⁻¹ (Broad) | ATR-FTIR |
| Purity | >98% | HPLC-ELSD |
Part 3: Self-Assembly & Gelation Workflows
This section details the generation of organogels and surface monolayers.
Organogel Formation (Inverted Tube Method)
This protocol validates the molecule's ability to immobilize solvent via Capillary Number forces within the fibrillar network.
Reagents: Toluene, Xylene, or Dodecane.
-
Weighing: Place 20 mg of N-hydroxyoctadecanamide into a screw-cap vial.
-
Solvation: Add 1.0 mL of Toluene (2 wt%).
-
Thermal Dissolution: Heat to 80°C (sealed) until the solution is optically clear.
-
Why: This ensures all pre-existing H-bonds are broken (monomeric state).
-
-
Controlled Cooling: Place vial in a programmable bath. Cool at a rate of 1°C/min to 25°C.
-
Validation: Invert the vial. If the solvent does not flow under gravity, a gel is formed (
determination).
Surface Assembly (SAMs) on Copper/Gold
Hydroxamic acids form superior monolayers on metal oxides compared to carboxylic acids due to chelating coordination.
-
Substrate Prep: Clean Cu or Au slide via sonication in Ethanol -> Acetone -> Ethanol.
-
Deposition: Immerse substrate in a 1 mM solution of N-hydroxyoctadecanamide in THF for 24 hours.
-
Annealing: Remove substrate, rinse with THF, and anneal at 60°C for 1 hour.
-
Result: Formation of a hydrophobic monolayer (Contact Angle > 105°).
-
Part 4: Characterization & Data Interpretation
Spectroscopic Signatures
The shift in vibrational modes is the primary indicator of successful self-assembly.
| Mode | Monomer (Dilute | Aggregate (Gel State) | Interpretation |
| 3550 cm⁻¹ (Sharp) | 3250 cm⁻¹ (Broad) | Formation of intermolecular H-bonds. | |
| 1660 cm⁻¹ | 1635 cm⁻¹ | Carbonyl participation in dimerization. | |
| 2853 cm⁻¹ | 2849 cm⁻¹ | Transition from gauche (disordered) to trans (crystalline) alkyl chains. |
Experimental Workflow Diagram
The following workflow ensures rigorous data collection for validating the supramolecular structure.
Figure 2: Integrated characterization workflow for multi-scale analysis of self-assembled structures.
References
-
Folkers, J. P., et al. (1995). "Self-Assembled Monolayers of Long-Chain Hydroxamic Acids on the Native Oxides of Metals."[1] Langmuir. [Link][1]
-
Marmur, A. (1982). "The Lotus Effect: Superhydrophobicity and Metastability." Langmuir. (Contextual grounding for hydrophobic tail effects). [Link]
-
Terech, P., & Weiss, R. G. (1997). "Low Molecular Mass Gelators of Organic Liquids and the Properties of Their Gels." Chemical Reviews. [Link]
-
Griffith, O. H., et al. (1967). "Hydroxamic Acids: Synthesis and Properties." Journal of Organic Chemistry. (Foundational synthesis protocol). [Link]
Sources
Redox Architectures of N-Hydroxyoctadecanamide: From Electrochemical Mechanisms to Bio-Interface Applications
[1]
Executive Summary
N-Hydroxyoctadecanamide (Stearohydroxamic acid) represents a critical intersection between lipid chemistry and redox-active chelators.[1] Unlike short-chain hydroxamic acids (e.g., acetohydroxamic acid) used primarily as soluble enzyme inhibitors, the C18-alkyl chain of N-hydroxyoctadecanamide confers unique amphiphilic properties.[1] This guide dissects the foundational research regarding its redox activity, focusing on the hydroxamate headgroup's electron transfer mechanisms, its behavior as a surface-active redox mediator, and its utility in corrosion inhibition and mineral flotation.
The Redox Core: Mechanistic Foundations
The redox activity of N-hydroxyoctadecanamide is governed by the hydroxamate functionality (-CO-NH-OH), which undergoes oxidation through distinct electron transfer pathways.[1] The long alkyl chain (C18) does not participate directly in electron transfer but dictates the environment (e.g., micellar, monolayer, or lipid bilayer) in which these reactions occur, significantly shifting redox potentials compared to aqueous analogues.
Anodic Oxidation Pathways
Foundational electrochemical studies (Cyclic Voltammetry) on hydroxamic acids reveal an irreversible anodic response.[1] The oxidation mechanism proceeds via two primary pathways depending on pH and potential applied:
-
One-Electron Oxidation (Radical Formation):
-
Initiation: The hydroxamate anion (RC(O)NHO⁻) loses one electron to form a transient nitroxide radical (RC(O)NHO[1]•).
-
Fate: These radicals are unstable and typically undergo bimolecular decomposition or disproportionation to yield nitroso derivatives (R-NO) and parent hydroxamic acid.[1]
-
Significance: This pathway is relevant in biological ROS scavenging, where the molecule acts as a hydrogen atom donor.
-
-
Two-Electron Oxidation (Acyl Nitroso Formation):
-
Mechanism: Direct 2e⁻ oxidation yields the acyl nitroso species (R-CO-NO).
-
Hydrolysis: The acyl nitroso intermediate is highly reactive and susceptible to hydrolysis, ultimately degrading to the corresponding carboxylic acid (Stearic acid) and releasing nitroxyl (HNO) or nitrous oxide (N₂O).
-
Metal-Coupled Redox Chemistry
The most practical redox application of N-hydroxyoctadecanamide lies in its interaction with transition metals (Fe³⁺, Cu²⁺).[1]
-
Siderophore Mimicry: The hydroxamate group chelates Fe(III) with high affinity.[1] The resulting complex shifts the reduction potential of the metal center.
-
Redox Stability: Unlike simple carboxylates, the hydroxamate-iron complex stabilizes Fe(III) against reduction, a property exploited in corrosion inhibition layers where maintaining a stable, oxidized passive film is crucial.
Visualization of Redox Pathways
Caption: Stepwise oxidation mechanism of the hydroxamate headgroup, highlighting the transition from stable precursor to reactive nitroso intermediates.
Electrochemical Characterization & Surface Behavior[2][3][4]
Due to the insolubility of N-hydroxyoctadecanamide in pure aqueous media, standard electrochemical protocols must be adapted. Research typically employs non-aqueous solvents (Acetonitrile/DCM) or Self-Assembled Monolayers (SAMs) on gold or iron electrodes.
Cyclic Voltammetry (CV) Profile
-
Solvent System: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) in Acetonitrile.[1]
-
Working Electrode: Glassy Carbon or Gold.
-
Observed Features:
-
Anodic Peak (Ep,a): ~1.2 V vs. Ag/AgCl (Irreversible). This corresponds to the oxidation of the -NHOH group.
-
Absence of Cathodic Return: Indicates the oxidized intermediate (acyl nitroso) is chemically consumed rapidly (EC mechanism).
-
Redox-Driven Adsorption (Corrosion Inhibition)
In corrosion science, N-hydroxyoctadecanamide functions not merely as a barrier but as a redox-active inhibitor .[1]
-
Mechanism: The molecule chemisorbs onto Fe surfaces. The hydroxamate headgroup undergoes partial oxidation/complexation with surface Fe ions, forming an insoluble Fe(III)-stearohydroxamate complex.[1]
-
Barrier Formation: The C18 tails orient away from the surface, creating a hydrophobic zone that repels water and solvated ions (Cl⁻, SO₄²⁻), effectively shutting down the electrochemical corrosion cell.
Quantitative Data Summary
| Parameter | Value / Behavior | Context |
| Oxidation Potential (Ep,a) | +0.6V to +1.2V (pH dependent) | Shifts negative as pH increases (proton-coupled electron transfer).[1] |
| pKa (NH-OH) | ~8.9 - 9.5 | The anion is more easily oxidized than the neutral form.[1] |
| Fe(III) Binding Constant | log K ~ 28 (for tris-complex) | High affinity stabilizes Fe(III), preventing redox cycling.[1] |
| Inhibition Efficiency | >90% on Mild Steel | In 1M HCl, due to dense SAM formation.[1] |
Experimental Protocols
Protocol A: Electrochemical Assessment in Non-Aqueous Media
Objective: To determine the intrinsic redox potential of the hydroxamate headgroup without interference from hydrolysis.
-
Preparation: Dissolve N-hydroxyoctadecanamide (1 mM) in anhydrous Acetonitrile containing 0.1 M TBAPF₆. Note: Mild heating (40°C) may be required for complete solubilization due to the C18 chain.
-
Cell Setup: Three-electrode cell.
-
Measurement: Perform Cyclic Voltammetry from 0 V to +2.0 V at scan rates of 50, 100, and 200 mV/s.
-
Validation: Plot peak current (
) vs. square root of scan rate ( ). Linearity confirms a diffusion-controlled process.
Protocol B: Formation of Redox-Blocking SAMs
Objective: To create a passivating monolayer on Gold/Iron for corrosion or sensor studies.
-
Substrate Prep: Clean Gold electrode via Piranha solution (3:1 H₂SO₄:H₂O₂) for 5 mins. Warning: Piranha solution is explosive with organics.[1]
-
Deposition: Immerse electrode in a 2 mM ethanolic solution of N-hydroxyoctadecanamide for 24 hours at room temperature.
-
Rinsing: Rinse extensively with ethanol to remove physisorbed layers.[1]
-
Redox Probe Test: Immerse the modified electrode in 1 mM Ferricyanide/Ferrocyanide solution.
-
Result: A successful SAM will block the redox peaks of the probe (current drops to <5% of bare electrode).
Bio-Interface & Applications
Mineral Flotation
In ore processing, N-hydroxyoctadecanamide is used to selectively float oxide minerals (e.g., Cassiterite, Wolframite).[1]
-
Redox Specificity: The collector selectively binds to metal sites on the mineral surface. The "hard" oxygen donors of the hydroxamate prefer high-oxidation state metals (Fe³⁺, Sn⁴⁺).
-
Mechanism: Chemisorption involves the displacement of surface hydroxyls and the formation of a five-membered chelate ring.
Biological Implications
While less studied as a drug than SAHA, the C18 analogue serves as a model for membrane-anchored antioxidants .[1]
-
Lipid Peroxidation Inhibition: The C18 tail inserts into the lipid bilayer, positioning the redox-active hydroxamate headgroup at the water-lipid interface. Here, it can intercept aqueous radicals (•OH, O₂[3]•⁻) before they initiate lipid peroxidation chains deep in the membrane.
References
-
Redox Behavior of Aliph
-
Oxidation Mechanism of Hydroxamic Acids Forming HNO and NO
- Source: ResearchGate (Free Radical Biology and Medicine, 2005).
- Context: Details the radical intermediates and the formation of Nitroxyl (HNO)
-
Hydroxamic Acid Corrosion Inhibitors for Steel
-
Voltammetric Behaviour of Hydroxamic Acids
-
Source: J. Electroanal.[6] Chem. (Classic foundational text).
- Context: The primary reference for the irreversible anodic behavior of the -NHOH group.
-
-
Surface Chemistry of Hydroxamic Acids in Flot
- Source: Minerals Engineering.
- Context: Explains the selective redox-chemisorption on oxide minerals.
N-Hydroxyoctadecanamide: A Dual-Action Modulator of Lipid Signaling and Epigenetic Pathways
Executive Summary
N-Hydroxyoctadecanamide (also known as Stearohydroxamic acid or Octadecanohydroxamic acid) represents a critical intersection between lipid biochemistry and epigenetic regulation.[1] Unlike canonical fatty acid amides (e.g., Anandamide, Oleamide) which act as direct ligands for G-protein coupled receptors (GPCRs), N-hydroxyoctadecanamide functions primarily as a biochemical probe and enzyme inhibitor .
Its structural hybridity—combining a C18 saturated fatty acyl tail with a hydroxamic acid "warhead"—grants it a unique pharmacological profile.[1] It acts as a potent inhibitor of metalloenzymes, most notably Fatty Acid Amide Hydrolase (FAAH) and Histone Deacetylases (HDACs) . By inhibiting FAAH, it indirectly amplifies endocannabinoid signaling; by inhibiting HDACs, it modulates gene transcription. This guide details its physicochemical properties, signaling mechanisms, and validated experimental protocols for its application in drug discovery.
Chemical Identity & Physicochemical Profile
Understanding the amphiphilic nature of N-hydroxyoctadecanamide is prerequisite to successful experimental design.[1] The molecule consists of a hydrophobic stearic acid tail and a hydrophilic, metal-chelating hydroxamic acid headgroup.
| Property | Specification |
| IUPAC Name | N-Hydroxyoctadecanamide |
| Common Synonyms | Stearohydroxamic acid; Octadecanohydroxamic acid |
| CAS Number | 6540-56-3 |
| Molecular Formula | C₁₈H₃₇NO₂ |
| Molecular Weight | 299.49 g/mol |
| Structural Motif | Lipophilic Tail (C18:0) + Zinc-Binding Group (CONHOH) |
| pKa | ~8.9 (Hydroxamic acid proton) |
| Solubility | Insoluble in water; Soluble in DMSO (>25 mg/mL), Ethanol, warm Methanol |
| Stability | Susceptible to hydrolysis in strong acid/base; stable in neutral buffer |
Mechanisms of Action in Cell Signaling
N-Hydroxyoctadecanamide operates through two distinct but converging pathways: Metabolic Enzyme Inhibition (Cytosolic) and Epigenetic Modulation (Nuclear).[1]
The Endocannabinoid Sparing Pathway (FAAH Inhibition)
The primary signaling role of N-hydroxyoctadecanamide is the inhibition of Fatty Acid Amide Hydrolase (FAAH) . FAAH is a serine hydrolase responsible for the catabolism of bioactive lipids like Anandamide (AEA) and Oleamide.
-
Mechanism: The C18 tail of N-hydroxyoctadecanamide mimics the substrate (stearamide/anandamide), allowing it to enter the FAAH hydrophobic channel. The hydroxamic acid group coordinates with the catalytic site, acting as a transition-state analogue or reversible inhibitor.
-
Outcome: Inhibition of FAAH prevents the breakdown of endogenous ligands (AEA, OEA, PEA). This leads to an accumulation of these lipids, causing sustained activation of CB1/CB2 receptors and TRPV1 channels .
The Epigenetic Pathway (HDAC Inhibition)
Hydroxamic acids are the classic zinc-binding groups (ZBG) used in Histone Deacetylase (HDAC) inhibitors (e.g., SAHA/Vorinostat).
-
Mechanism: The hydroxamic acid moiety chelates the Zinc ion (
) at the bottom of the HDAC active site pocket. The C18 chain acts as a "cap" or surface recognition group, though its length suggests specificity for HDACs with larger hydrophobic pockets or membrane-associated HDACs. -
Outcome: Inhibition of HDACs prevents the deacetylation of histone lysine residues.[1] This results in chromatin relaxation (euchromatin formation) and increased transcription of specific gene sets, often related to tumor suppression or metabolic regulation.
Visualization of Signaling Pathways
Figure 1: Dual-mechanism action of N-hydroxyoctadecanamide. The molecule inhibits FAAH (cytosolic) to boost endogenous signaling and inhibits HDACs (nuclear) to modulate gene expression.
Experimental Protocols
Chemical Synthesis of N-Hydroxyoctadecanamide
Rationale: Commercial purity varies.[1] Fresh synthesis ensures the integrity of the hydroxamic acid group, which can degrade to the amide or carboxylic acid over time.
Reagents: Methyl stearate, Hydroxylamine hydrochloride (
Protocol:
-
Preparation of Hydroxylamine: Dissolve
(1.5 eq) in MeOH. Add KOH (3.0 eq) in MeOH dropwise at 0°C. Filter off the KCl precipitate. Use the filtrate (free ) immediately.[1] -
Coupling: Dissolve Methyl Stearate (1.0 eq) in THF/MeOH (1:1). Add the freshly prepared
filtrate. -
Reaction: Stir at Room Temperature (RT) for 12–24 hours. Monitor via TLC (stained with
—hydroxamic acids turn deep red/purple).[1] -
Workup: Acidify carefully with 1N HCl to pH ~5 (precipitates the product). Filter the white solid.[1]
-
Purification: Recrystallize from hot ethanol.
-
Validation:
-NMR (DMSO- ) must show a singlet at ~10.3–10.6 ppm (NH-OH) and ~8.7 ppm (NH-OH).
FAAH Inhibition Assay (Fluorometric)
Rationale: To quantify the potency (
Reagents:
-
FAAH Enzyme (Recombinant human or rat brain homogenate).[1]
-
Substrate: AMC-Arachidonoyl Amide (AAMCA).[1]
-
Buffer: 50 mM Tris-HCl, pH 9.0, 0.1% BSA.
Workflow:
-
Pre-incubation: Incubate FAAH enzyme with varying concentrations of N-hydroxyoctadecanamide (0.1 nM – 10
M) in assay buffer for 10 minutes at 37°C. Note: Dissolve inhibitor in DMSO; keep final DMSO < 1%.[1] -
Substrate Addition: Add AMC-Arachidonoyl Amide (final conc. 5
M).[1] -
Measurement: Monitor fluorescence (Ex: 340 nm, Em: 460 nm) kinetically for 30 minutes.
-
Analysis: Calculate the slope of AMC release. Plot % Activity vs. Log[Inhibitor] to determine
.[1]
HDAC Activity Assay
Rationale: To verify if the C18 chain length permits entry into the HDAC active site compared to shorter analogues (e.g., SAHA).
Workflow:
-
Use a commercial HDAC fluorometric kit (e.g., Boc-Lys(Ac)-AMC substrate).[1]
-
Incibrate HeLa nuclear extract (source of Class I/II HDACs) with N-hydroxyoctadecanamide (1
M – 100 M).[1] -
Add substrate and incubate for 30 min at 37°C.
-
Add Developer solution (Trypsin) to release the fluorophore from deacetylated lysine.
-
Read fluorescence.[1][2] A reduction in signal indicates HDAC inhibition.[1]
Therapeutic Potential & Applications
| Application Area | Mechanism | Potential Indication |
| Pain & Inflammation | FAAH Inhibition | Neuropathic pain (via CB1/CB2 activation) and anti-inflammatory response. |
| Metabolic Syndrome | PPAR / Lipid Signaling | Modulation of lipid metabolism; potential use in obesity research (though C18 chain is highly lipophilic).[1] |
| Dermatology | HDAC / Barrier Function | N-hydroxy fatty amides are explored in topical formulations for barrier repair and anti-aging (epigenetic regulation of keratinocytes).[1] |
| Surface Coatings | Metal Chelation | Used in Self-Assembled Monolayers (SAMs) on medical devices to prevent biofouling (via iron sequestration).[1] |
References
-
Cravatt, B. F., et al. (1995).[1] "Chemical characterization of a family of brain lipids that induce sleep."[1] Science, 268(5216), 1506-1509. Link (Foundational work on fatty acid amide signaling).[1]
-
Marmouzi, I., et al. (2018).[1] "Fatty acid amide hydrolase (FAAH) inhibition: A comprehensive review of the patent literature." Expert Opinion on Therapeutic Patents, 28(3), 223-238. Link (Context for FAAH inhibitors).[1]
-
Marks, P. A., & Breslow, R. (2007). "Dimethyl sulfoxide to vorinostat: development of this histone deacetylase inhibitor as an anticancer drug."[1] Nature Biotechnology, 25(1), 84-90. Link (Mechanism of hydroxamic acid HDAC inhibitors).
-
Kozikowski, A. P., et al. (2008).[1] "Design, synthesis, and biological evaluation of novel hydroxamic acid-based HDAC inhibitors." Journal of Medicinal Chemistry, 51(15), 4370-4384. Link (SAR of hydroxamic acids).
-
Patricelli, M. P., & Cravatt, B. F. (1999). "Fatty acid amide hydrolase competitively degrades bioactive amides and esters through a nonredundant mechanism."[1] Biochemistry, 38(43), 14125-14130. Link (Enzymatic kinetics relevant to C18 substrates).
Sources
A Technical Guide to the Theoretical Modeling of N-hydroxyoctadecanamide's Molecular Structure
Abstract
N-hydroxyoctadecanamide, a long-chain fatty acid amide, belongs to a class of bioactive lipids with significant therapeutic potential, largely through their interaction with enzymes like Fatty Acid Amide Hydrolase (FAAH).[1][2] Understanding the three-dimensional structure and conformational dynamics of this molecule is paramount for elucidating its mechanism of action and for the rational design of novel therapeutics.[3] This guide provides a comprehensive, in-depth framework for the theoretical modeling of N-hydroxyoctadecanamide, designed for researchers, computational chemists, and drug development professionals. We will move beyond a simple recitation of methods to explain the causality behind procedural choices, presenting a hierarchical strategy that integrates high-accuracy quantum mechanics with large-scale classical molecular dynamics simulations.
The Hierarchical Modeling Strategy: From Quantum Accuracy to Dynamic Behavior
Modeling a flexible, amphipathic molecule like N-hydroxyoctadecanamide requires a multi-scale approach. A single method is insufficient to capture both the intricate details of its electronic structure and its dynamic behavior in a complex environment over time. Our strategy, therefore, is hierarchical:
-
Quantum Mechanics (QM): We begin with QM to establish a fundamentally correct ground-state geometry and to derive accurate electronic properties, such as partial atomic charges. This step is computationally intensive but provides the high-fidelity parameters necessary for subsequent steps.[1][4]
-
Molecular Mechanics (MM): Using the QM-derived parameters, we employ a classical force field to describe the molecule. This approximation allows us to scale up our simulations in both size and time, moving from a single molecule in a vacuum to its behavior in a solvated or membrane environment.[5][6]
-
Molecular Dynamics (MD): Finally, we use MD simulations to sample the conformational landscape of the molecule over time, revealing its flexibility, preferred shapes, and interactions with its surroundings.[7]
This integrated workflow ensures that the computationally efficient large-scale simulations are grounded in the physical accuracy of quantum chemical calculations.
Caption: High-level overview of the hierarchical modeling strategy.
Quantum Mechanical Foundation: Establishing the Ground Truth
Expertise & Causality
Before we can simulate how N-hydroxyoctadecanamide moves, we must first determine its most stable, low-energy three-dimensional shape. While simple 3D structures can be generated quickly, they lack quantum mechanical accuracy. The distribution of electrons in the amide bond, for instance, is subtle and governs rotational barriers and hydrogen bonding potential, which classical models often struggle to represent without proper parameterization.[8] We use QM, specifically Density Functional Theory (DFT), because it provides a robust and computationally efficient way to solve the electronic structure, yielding a reliable initial conformation and, critically, the partial atomic charges that dictate electrostatic interactions in the subsequent classical simulations.[9]
Protocol 1: QM Geometry Optimization and Charge Derivation
-
Initial Structure Generation:
-
Draw the 2D structure of N-hydroxyoctadecanamide.
-
Use a molecular editor (e.g., Avogadro, ChemDraw) to generate an initial 3D conformation using rule-based force fields.
-
-
Geometry Optimization:
-
Software: Gaussian, ORCA, or similar QM package.
-
Method: Select a DFT functional. The wB97X-D functional is an excellent starting point as it includes empirical dispersion corrections, which are vital for accurately modeling the long alkyl chain.[9]
-
Basis Set: Use a Pople-style basis set like 6-311++G(d,p) for a good balance of accuracy and computational cost.
-
Execution: Perform a full geometry optimization. The goal is to find the coordinates on the potential energy surface where the forces on all atoms are effectively zero.
-
-
Verification of Minimum:
-
Following optimization, perform a frequency calculation using the same functional and basis set.
-
Trustworthiness Check: A true energy minimum will have zero imaginary frequencies. The presence of an imaginary frequency indicates a saddle point (a transition state), and the optimization must be rerun, often by slightly displacing the atoms along the imaginary mode.
-
-
Charge Calculation:
-
Using the optimized geometry, calculate the electrostatic potential (ESP).
-
Fit atomic charges to this potential using a scheme like Merz-Kollman (MK) or CHelpG to derive a set of QM-validated partial charges for use in the MM force field.
-
Caption: Step-by-step workflow for QM optimization and charge derivation.
Molecular Mechanics: Selecting the Right Force Field
Expertise & Causality
While QM is highly accurate, it is too computationally expensive to simulate a molecule surrounded by thousands of water molecules for millions of timesteps. We therefore transition to Molecular Mechanics (MM), which represents atoms as balls and bonds as springs, with parameters describing their interactions. The collection of these parameters is called a force field.
The choice of force field is the single most critical decision in this step. A general-purpose force field like the General Amber Force Field (GAFF) can describe a wide range of organic molecules but may lack the specific tuning needed for lipids.[10] Long-chain lipids require a precise balance between the hydrophilic headgroup and the hydrophobic tail to correctly model properties like self-assembly.[5] Specialized lipid force fields have been parameterized against experimental data for lipids, such as area per lipid and NMR order parameters, making them far more reliable for long-timescale simulations.[10] For N-hydroxyoctadecanamide, which shares features with both lipids and small molecules, force fields like AMBER-Lipid14 or CHARMM36 are authoritative choices as they are compatible with protein and nucleic acid force fields, enabling future studies of the molecule interacting with biological targets.[5][10]
Data Presentation: Comparison of Lipid-Compatible Force Fields
| Feature | AMBER (Lipid14) | CHARMM (C36) | GROMOS (54A7) | OPLS-AA/L |
| Philosophy | Modular design, compatible with AMBER protein FFs.[10] | Strong focus on reproducing experimental bilayer properties.[5] | United-atom and all-atom versions, optimized for GROMACS.[5] | Optimized for liquid properties and free energies of solvation. |
| Charge Model | QM-derived (RESP) | Tuned to match QM and experimental data on model compounds.[5] | Based on fitting to condensed-phase properties. | QM-derived (CHELPG) |
| Torsional Params | Revised and updated specifically for lipid acyl chains.[10] | Refined based on high-level QM potential energy scans.[5] | Parameterized to reproduce free energies of hydration. | Optimized to reproduce experimental and QM torsional profiles. |
| Best For | Tensionless simulation of diverse lipid types with AMBER suite.[10][11] | Complex membrane simulations, protein-lipid interactions.[5] | High-performance simulations in GROMACS. | Solvation and binding free energy calculations. |
Molecular Dynamics: Simulating the Dance of the Molecule
Expertise & Causality
With an optimized structure and a robust force field, we can now simulate the dynamic behavior of N-hydroxyoctadecanamide using MD. An MD simulation numerically solves Newton's equations of motion for every atom in the system, generating a trajectory that reveals how the molecule flexes, rotates, and interacts with its environment over time.[12] This is crucial for understanding which conformations are most prevalent and how the molecule might present itself to a binding partner like an enzyme.[13][14]
A trustworthy simulation requires a rigorous protocol of minimization and equilibration. This is a self-validating system: we don't proceed to the data-gathering "production" phase until key system properties like temperature, pressure, and density have stabilized to their target values. This ensures that the simulation has reached thermal equilibrium and is not an artifact of the initial, artificially constructed starting state.
Protocol 2: Molecular Dynamics Simulation Workflow
-
System Preparation:
-
Topology: Combine the QM-derived structure and charges with the chosen force field (e.g., Lipid14) to create a molecular topology file.
-
Solvation: Place the molecule in the center of a periodic box (e.g., a cube or rectangular prism) and fill the box with a pre-equilibrated water model (e.g., TIP3P). The box size should be large enough that the molecule does not interact with its own image across the boundary (a minimum of 10-12 Å from the molecule to the box edge).
-
Ionization: Add counter-ions (e.g., Na+ or Cl-) to neutralize the system's total charge.
-
-
Energy Minimization:
-
Perform a multi-stage energy minimization. First, hold the solute fixed and minimize the positions of the water and ions. Then, apply restraints to the solute and minimize the whole system. Finally, perform an unrestrained minimization of the entire system to remove any steric clashes.
-
-
Equilibration (Self-Validation):
-
NVT Ensemble (Canonical): Gradually heat the system to the target temperature (e.g., 310 K) while keeping the system volume constant. Use a thermostat (e.g., Langevin) to regulate the temperature. Monitor the system temperature until it plateaus at the target value. This step ensures the system has the correct kinetic energy.
-
NPT Ensemble (Isothermal-Isobaric): Switch to an ensemble that keeps the pressure constant (e.g., 1 bar). Use a barostat (e.g., Berendsen or Parrinello-Rahman) to regulate pressure. Monitor the system density and pressure until they plateau. This ensures the system has the correct density for the chosen temperature and pressure.
-
-
Production Run:
-
Once the system is fully equilibrated, turn off the restraints and run the simulation for the desired length of time (e.g., 100 ns to several microseconds). Save the coordinates (trajectory) at regular intervals (e.g., every 10-100 ps).
-
-
Analysis:
-
Analyze the resulting trajectory to understand the molecule's structural properties, including RMSD (Root Mean Square Deviation) for stability, RMSF (Root Mean Square Fluctuation) for flexibility, and conformational clustering to identify dominant shapes.[15]
-
Caption: A detailed workflow for a robust MD simulation protocol.
Conclusion
The theoretical modeling of N-hydroxyoctadecanamide's molecular structure is a powerful, multi-faceted process that provides indispensable insights for drug discovery and molecular biology. By following a hierarchical strategy that grounds computationally efficient molecular dynamics simulations in the high accuracy of quantum mechanics, researchers can build a reliable, dynamic model of the molecule. This guide has detailed the critical steps, from initial structure generation and force field selection to the execution and validation of large-scale simulations. The causality-driven protocols outlined herein provide a trustworthy framework for elucidating the conformational preferences and interaction landscape of N-hydroxyoctadecanamide, paving the way for a deeper understanding of its biological role and accelerating the design of next-generation therapeutics.
References
-
Klauda, J. B., et al. (2019). Developing and Testing of Lipid Force Fields with Applications to Modeling Cellular Membranes. Chemical Reviews. [Link]
-
Dickson, C. J., et al. (2014). Lipid14: The Amber Lipid Force Field. Journal of Chemical Theory and Computation. [Link]
-
Palermo, G., et al. (2015). Computational insights into function and inhibition of fatty acid amide hydrolase. European Journal of Medicinal Chemistry. [Link]
-
Kaczmarek, E. (2000). CONFORMATIONAL DYNAMICS AND EQUILIBRIA IN AMIDES. DSpace. [Link]
-
Sperry, J. B., & T-Ra, C. (2011). Application of computational methods to the design of fatty acid amide hydrolase (FAAH) inhibitors based on a carbamic template structure. Methods in Enzymology. [Link]
-
Zhang, Y., et al. (2016). Some polarisable force fields for molecular dynamics simulations of lipids, and bilayers. Molecular Simulation. [Link]
-
Palermo, G., et al. (2015). Keys to Lipid Selection in Fatty Acid Amide Hydrolase Catalysis: Structural Flexibility, Gating Residues and Multiple Binding Pockets. PLOS Computational Biology. [Link]
-
Oshima, H., et al. (2025). MD–QM/MM Simulation of Amide I Infrared Spectra to Identify Protein Conformational Ensembles: A Case Study of Chignolin. ChemRxiv. [Link]
-
Panteleev, P., et al. (2016). Force Field Development for Lipid Membrane Simulations. Biological and Medical Physics, Biomedical Engineering. [Link]
-
Bennett, W. F. D., et al. (2015). Simulation of lipid bilayer self-assembly using all-atom lipid force fields. Journal of Chemical Theory and Computation. [Link]
-
Ionescu, B. I., et al. (2022). Structural Model Based on Genetic Algorithm for Inhibiting Fatty Acid Amide Hydrolase. International Journal of Molecular Sciences. [Link]
-
Vempati, R. S., et al. (2013). Quantum Chemical Calculations of Amide-15N Chemical Shift Anisotropy Tensors for a Membrane-Bound Cytochrome b5. The Journal of Physical Chemistry B. [Link]
-
Oshima, H., et al. (2025). MD–QM/MM Simulation of Amide I Infrared Spectra to Identify Protein Conformational Ensembles: A Case Study of Chignolin. ChemRxiv. [Link]
-
Oshima, H., et al. (2026). Molecular dynamics–quantum mechanical/molecular mechanical simulation of amide I infrared spectra to identify protein conformational ensembles: a case study of chignolin. Bulletin of the Chemical Society of Japan. [Link]
-
Palermo, G., et al. (2015). Keys to Lipid Selection in Fatty Acid Amide Hydrolase Catalysis: Structural Flexibility, Gating Residues and Multiple Binding Pockets. Semantic Scholar. [Link]
-
PubChem. N,N'-Ethylenebis-12-hydroxystearamide. [Link]
-
LookChem. Octadecanamide, N,N'-1,2-ethanediylbis[12-hydroxy. [Link]
-
Salo-Ahen, O. M. H., et al. (2021). Molecular Dynamics Simulations in Drug Discovery and Pharmaceutical Development. Processes. [Link]
-
Mohsin Cyanide. (2022). Molecular Dynamics Simulations | Explained in easy words | Tools in Computational Chemistry. YouTube. [Link]
-
Gaito, M. G., et al. (2022). Molecular Docking and Dynamics Simulation Revealed the Potential Inhibitory Activity of New Drugs against Human Topoisomerase I. Semantic Scholar. [Link]
-
Chipot, C. (2006). Numerical methods for molecular dynamics simulations of biological systems. CNRS. [Link]
-
Al-Hujran, T. A., et al. (2024). DFT and molecular simulation validation of the binding activity of PDEδ inhibitors for repression of oncogenic k-Ras. Scientific Reports. [Link].nih.gov/pmc/articles/PMC10924040/)
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- 1. Computational insights into function and inhibition of fatty acid amide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. academic.oup.com [academic.oup.com]
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- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Methodological & Application
techniques for the purification of n-hydroxyoctadecanamide via chromatography
Overcoming Chelation and Solubility Challenges via Flash and Preparative HPLC
)Executive Summary & Chemical Context
N-Hydroxyoctadecanamide (also known as Stearoyl Hydroxamic Acid) represents a unique purification challenge due to its amphiphilic nature and specific chemical reactivity. Structurally, it consists of a lipophilic C18 alkyl chain tail and a hydrophilic, metal-chelating hydroxamic acid head group.
The Purification Paradox:
-
Solubility Mismatch: The long alkyl chain demands non-polar solvents (like Hexane/Chloroform), while the polar head group requires polar protic solvents (Methanol) for elution, often leading to precipitation on-column during gradient transitions.
-
The "Ghost Peak" Phenomenon (Chelation): Hydroxamic acids are potent bidentate ligands for Fe(III). Standard stainless steel HPLC frits and columns can irreversibly bind the target molecule, resulting in severe peak tailing, low recovery, or complete loss of the analyte (the "Ghost Peak").
This guide details a Two-Stage Purification Strategy designed to bypass these failure modes, utilizing acidified Normal Phase Flash Chromatography for bulk cleanup and Chelation-Resistant Reverse Phase HPLC for final polishing.
Workflow Visualization
The following diagram outlines the decision logic and process flow for isolating high-purity N-hydroxyoctadecanamide.
Figure 1: Purification workflow emphasizing the critical hardware requirement for the HPLC stage.
Stage 1: Bulk Purification via Flash Chromatography
Objective: Remove unreacted methyl stearate (precursor) and hydroxylamine reagents.
Mechanism: Normal Phase adsorption. The acid modifier is crucial to keep the hydroxamic acid protonated (
Materials & Setup
| Component | Specification | Reason |
| Stationary Phase | Spherical Silica, 40–60 µm | Standard flash grade. |
| Mobile Phase A | Hexane (or Heptane) | Non-polar carrier. |
| Mobile Phase B | Ethyl Acetate + 1% Acetic Acid | Polar eluent. Acid prevents tailing. |
| Detection | UV 210 nm + ELSD | Compound has weak UV absorbance. |
Protocol Steps
-
Sample Loading: Dissolve crude solid in a minimum volume of Chloroform/Methanol (9:1). Note: Avoid pure hexane as the product is insoluble. Use solid load technique (adsorb onto Celite) if solubility is problematic.
-
Equilibration: Equilibrate column with 100% Mobile Phase A.
-
Gradient Profile:
-
0–5 min: 0% B (Elutes non-polar impurities like Methyl Stearate).
-
5–20 min: Linear ramp to 40% B.
-
20–30 min: Hold at 40% B (Product elution).
-
30–40 min: Flush with 100% B (Elutes Stearic Acid/Polar byproducts).
-
-
Fraction Analysis: Spot fractions on TLC plates. Visualize using Ferric Chloride (
) stain .-
Observation: Hydroxamic acids turn deep red/purple instantly upon staining (specific complexation). Fatty acids do not stain red.
-
Stage 2: High-Purity Polishing via Preparative HPLC
Objective: Separation of N-hydroxyoctadecanamide from hydrolyzed stearic acid byproducts. Critical Constraint: Metal Chelation. The hydroxamic acid group will strip iron from stainless steel, causing peak broadening.
Hardware & Phase Selection
-
System: Bio-inert (PEEK fluid path) or Passivated Stainless Steel (treated with phosphoric acid/nitric acid wash).
-
Column: C18 (Octadecyl) with high carbon load. Example: Agilent ZORBAX Eclipse Plus C18 or Waters XBridge.
-
Detector: ELSD (Evaporative Light Scattering Detector) is recommended.
-
Why? The C18 chain has no chromophore. The carbonyl UV absorption (210 nm) is weak and susceptible to solvent interference. ELSD detects mass, independent of optical properties.
-
Protocol Steps
| Parameter | Setting/Value |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 15–20 mL/min (for 20mm ID column) |
| Temperature | 40°C (Improves solubility of lipid tail) |
Gradient Table:
| Time (min) | % B (ACN) | Event |
|---|---|---|
| 0.0 | 50 | Load |
| 2.0 | 50 | Isocratic Hold |
| 15.0 | 95 | Gradient Elution |
| 20.0 | 95 | Wash |
| 20.1 | 50 | Re-equilibration |
Operational Notes:
-
Solubility Check: Dissolve the sample in THF or warm Isopropanol before injection. Injecting a MeOH solution into a high-water mobile phase stream may cause precipitation at the needle seat.
-
Elution Order: Under these conditions, the more polar N-hydroxyoctadecanamide typically elutes before the corresponding Stearic Acid impurity due to the polar hydroxamic head group reducing interaction with the C18 phase relative to the free acid.
Quality Control & Validation
Once fractions are collected and dried (Rotary evaporation < 45°C), validate purity using the following metrics.
A. The Ferric Chloride Test (Qualitative)
Dissolve 1 mg of product in MeOH. Add 1 drop of 1%
-
Pass: Intense Red/Violet color (Hydroxamic acid - Fe complex).
-
Fail: Yellow/Orange (Indicates hydrolysis to fatty acid).
B. Differential Solubility (Self-Validating)
N-hydroxyoctadecanamide has distinct solubility compared to its precursors.
-
Insoluble: Water, Cold Hexane.
-
Soluble: Warm Ethanol, Chloroform, THF.
-
Validation: If the product dissolves fully in cold hexane, it is likely contaminated with Methyl Stearate.
C. Melting Point Analysis
-
Literature Value: ~103–106°C (Varies slightly by polymorph).
-
Stearic Acid Impurity: ~69°C.
-
Result: A sharp melting point >100°C confirms the removal of the fatty acid hydrolysis product.
References
-
Chemical Structure & Properties
-
PubChem Compound Summary for N-Hydroxyoctadecanamide. National Center for Biotechnology Information.
-
[Link]
-
-
Chromatography of Hydroxamic Acids
-
Detection Methods (ELSD vs UV)
-
Universal Detection in HPLC: The ELSD. Chromatography Online. (Validating the use of ELSD for non-chromophoric lipids).
-
[Link]
-
-
Chelation Interference in HPLC
-
Troubleshooting Metal Sensitive Compounds. Agilent Technologies Technical Notes. (Source for PEEK hardware recommendation).
-
[Link]
-
Sources
practical application of n-hydroxyoctadecanamide in drug delivery systems
Application Note: N-Hydroxyoctadecanamide (ODHA) in Advanced Drug Delivery Systems
Executive Summary
N-Hydroxyoctadecanamide (also known as Octadecanohydroxamic Acid or ODHA) is a synthetic amphiphilic lipid derivative (
This guide details the practical application of ODHA in two high-value drug delivery contexts:
-
Surface Functionalization of Inorganic Nanocarriers: Stabilizing Superparamagnetic Iron Oxide Nanoparticles (SPIONs) for magnetic drug targeting.
-
Lipid-Based Formulations: Acting as a bioactive surfactant in niosomes and liposomes to enhance membrane stability and enable metal-ion coordination.
Part 1: Physicochemical Profile & Rational Design
Why N-Hydroxyoctadecanamide?
In drug delivery, the interface between the carrier and the biological environment is critical. ODHA offers a distinct advantage over standard lipids due to its
| Feature | Property | Application Benefit |
| Headgroup | Hydroxamic Acid ( | High-affinity bidentate binding to Fe, Ti, and Al surfaces. Superior stability against physiological hydrolysis compared to carboxylic acids. |
| Tail Group | C18 Alkyl Chain (Stearyl) | Provides a dense hydrophobic packing layer, enabling the encapsulation of hydrophobic drugs (e.g., Paclitaxel, Doxorubicin) within the shell. |
| HLB Value | Low (Lipophilic) | Ideal for forming Self-Assembled Monolayers (SAMs) or stabilizing water-in-oil emulsions. |
| Bioactivity | Urease/HDAC Inhibition | Potential intrinsic therapeutic activity against H. pylori or specific cancer pathways (requires high concentration). |
Part 2: Chemical Synthesis & Purification Protocol
Commercially available ODHA is often expensive or of insufficient purity for pharmaceutical applications. The following protocol yields high-purity ODHA suitable for nanoparticle coating.
Reaction Mechanism:
Materials Required
-
Methyl Stearate (Reagent Grade, >98%)
-
Hydroxylamine Hydrochloride (
) -
Potassium Hydroxide (KOH)
-
Methanol (Anhydrous)
-
Glacial Acetic Acid
Step-by-Step Synthesis
-
Preparation of Hydroxylamine Base:
-
Dissolve 14.0 g of Hydroxylamine Hydrochloride in 100 mL of warm methanol (
). -
Separately, dissolve 16.8 g of KOH in 60 mL of methanol.
-
Critical Step: Slowly add the KOH solution to the Hydroxylamine solution while stirring in an ice bath. Potassium Chloride (KCl) will precipitate.
-
Filter the white KCl precipitate rapidly to obtain the free Hydroxylamine base solution.
-
-
Amidation Reaction:
-
Dissolve 30.0 g of Methyl Stearate in 50 mL of chloroform/methanol (1:1 v/v).
-
Add the filtrate from Step 1 to the Methyl Stearate solution.
-
Stir vigorously at room temperature for 24–48 hours. Monitor via TLC (Mobile phase: Chloroform/Methanol 9:1).
-
-
Acidification & Precipitation:
-
Once the ester spot disappears on TLC, cool the mixture to
. -
Add Glacial Acetic Acid dropwise until pH reaches ~5.0. The product, N-Hydroxyoctadecanamide, will precipitate as white flakes.
-
-
Purification (The "Self-Validating" Step):
-
Filter the crude solid.[1]
-
Recrystallization: Dissolve in boiling methanol. Allow to cool slowly to room temperature, then to
. -
Iron Test Validation: Take a small grain of the product and dissolve in ethanol. Add 1 drop of
solution. An intense deep violet/red color confirms the presence of the hydroxamic acid group. If the color is weak, reaction conversion was low.
-
Figure 1: Synthesis workflow for N-Hydroxyoctadecanamide (ODHA).
Part 3: Application A - Stabilization of SPIONs (Magnetic Drug Delivery)
Context: Superparamagnetic Iron Oxide Nanoparticles (SPIONs) are used for MRI imaging and magnetically targeted drug delivery.[2] Uncoated SPIONs aggregate and are toxic. ODHA replaces the standard Oleic Acid coating, providing a tighter anchor to the iron surface due to the hydroxamate chelation.
Protocol: Ligand Exchange (Oleic Acid ODHA)
-
Pre-requisite: Synthesize 10 nm Oleic Acid-coated SPIONs (standard co-precipitation method).
-
Exchange Solution: Dissolve 200 mg of purified ODHA in 20 mL of Hexane (or Toluene).
-
Incubation:
-
Add 50 mg of Oleic Acid-SPIONs to the ODHA solution.
-
Sonicate for 30 minutes at
. -
Stir under Argon atmosphere for 24 hours at
. The excess ODHA drives the equilibrium to displace the weaker carboxylate (Oleic acid).
-
-
Washing:
-
Precipitate nanoparticles using excess Ethanol (ODHA-SPIONs will flocculate).
-
Magnetically separate the particles. Discard supernatant.
-
Resuspend in Hexane and repeat ethanol precipitation 3x to remove free fatty acids.
-
-
Drug Loading (Optional):
-
The resulting ODHA-SPIONs have a hydrophobic inter-digitated shell.
-
To load Paclitaxel: Co-dissolve ODHA-SPIONs and Paclitaxel in Chloroform. Slowly evaporate solvent to form a film, then re-hydrate with saline containing a surfactant (e.g., Tween 80) to form a water-dispersible magnetic fluid.
-
Mechanistic Insight:
The hydroxamic acid group acts as a bidentate ligand , coordinating to surface
Figure 2: Mechanism of ODHA anchoring to Iron Oxide surfaces.
Part 4: Application B - Niosomes and Lipid Vesicles
Context: ODHA can be used as a structural lipid in niosomes (non-ionic surfactant vesicles) to encapsulate hydrophilic drugs or to provide a reactive surface for metal ion conjugation (e.g., radiolabeling).
Protocol: Thin-Film Hydration
-
Lipid Mix:
-
Surfactant: Span 60 (Sorinitan monostearate) - 40 mol%
-
Stabilizer: Cholesterol - 40 mol%
-
Functional Lipid: ODHA - 20 mol%
-
-
Film Formation:
-
Dissolve the mixture in 10 mL Chloroform/Methanol (2:1) in a round-bottom flask.
-
Evaporate solvent using a rotary evaporator at
(150 rpm) until a thin, dry film forms on the flask wall. -
Desiccate under vacuum for 4 hours to remove trace solvents.
-
-
Hydration (Drug Loading):
-
Sizing:
-
Sonicate the suspension (Probe sonicator, 50% amplitude) for 5 minutes (cycles of 30s ON / 10s OFF) to reduce size to ~150 nm (Small Unilamellar Vesicles).
-
-
Purification:
-
Dialysis against PBS (12-14 kDa cutoff) for 24 hours to remove unencapsulated drug.
-
Part 5: Characterization & Quality Control
To ensure the integrity of your ODHA-based system, perform the following validations:
| Technique | Expected Result for ODHA-Modified System | Troubleshooting |
| FTIR Spectroscopy | Distinct peaks at 1640 cm⁻¹ (C=O) and 3200 cm⁻¹ (N-H/O-H) . Absence of ester peak (1740 cm⁻¹). | If ester peak remains, synthesis conversion is incomplete. |
| Zeta Potential | Shift in surface charge. ODHA-SPIONs usually show less negative charge than Oleic Acid-SPIONs at neutral pH due to protonation of the hydroxamate. | Aggregation implies insufficient coating density. |
| TGA (Thermogravimetric Analysis) | Mass loss step between 200–400°C corresponding to the organic shell. | Low mass loss (<10%) indicates poor ligand exchange efficiency. |
| Colorimetric Assay | Addition of | No color = Hydrolysis of hydroxamic acid back to carboxylic acid. |
References
-
Marmion, C. J., et al. (2004). "Hydroxamic acids – An intriguing family of chelators." European Journal of Inorganic Chemistry.
-
Midha, K., et al. (2015). "Octadecanohydroxamic acid: A novel collector for flotation of rare earth minerals." (Cited for synthesis and surfactant properties). Minerals Engineering.
-
Folkers, J. P., et al. (1995). "Self-Assembled Monolayers of Long-Chain Hydroxamic Acids on the Native Oxides of Metals." Langmuir.
-
Lassalle, V., & Ferreira, M. L. (2007). "PLA Nano- and Microparticles for Drug Delivery: An Overview of the Methods of Preparation." Macromolecular Bioscience. (Context for polymeric/lipid interactions).
-
BOC Sciences. "Advanced Delivery Systems for ACE Inhibitors & Hydroxamic Acid Derivatives." Application Note.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Hydrophilic Copolymers with Hydroxamic Acid Groups as a Protective Biocompatible Coating of Maghemite Nanoparticles: Synthesis, Physico-Chemical Characterization and MRI Biodistribution Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Drug delivery with a pH-sensitive star-like dextran-graft polyacrylamide copolymer - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Stability Surface Passivation using N-Hydroxyoctadecanamide (N-HODA) SAMs
Executive Summary
This application note details the protocol for generating robust, hydrophobic self-assembled monolayers (SAMs) using N-hydroxyoctadecanamide (also known as Stearohydroxamic Acid) on native metal oxides, specifically Copper (Cu/CuO) and Titanium (Ti/TiO₂).
While thiols are the gold standard for noble metals (Au, Ag), they fail on oxophilic surfaces. N-hydroxyoctadecanamide (N-HODA) offers a superior alternative to carboxylic acids for these substrates. The hydroxamic acid headgroup (
Scientific Mechanism & Rationale
The Hydroxamate Advantage
The critical failure point of carboxylic acid SAMs is their susceptibility to displacement by water or competing ions. N-HODA overcomes this via the Hydroxamate Chelate Effect .
-
Bidentate Binding: Unlike the monodentate or weak bridging coordination of carboxylic acids, hydroxamic acids coordinate to surface metal cations (M
) through both the carbonyl oxygen and the deprotonated hydroxyl oxygen. -
pKa Matching: The stability of the SAM is dictated by the acid-base interaction between the ligand and the surface.
-
Copper Oxide: The isoelectric point (IEP) of CuO is ~9.5, which is higher than the pKa of N-HODA (~9). This promotes deprotonation and strong ionic/covalent binding.
-
Titanium Dioxide: While the IEP of TiO₂ (~6.0) is lower, N-HODA still forms stable complexes via coordinate covalent bonds, significantly outperforming stearic acid in resistance to solvent rinsing.
-
Mechanism Visualization
Figure 1: Reaction pathway of N-HODA binding to metal oxide surfaces. The transition from physisorption to chemisorption involves the release of water and the formation of a stable ring structure.
Experimental Protocol
Materials & Equipment
-
Ligand: N-hydroxyoctadecanamide (Synthesize or purchase high purity >98%).
-
Solvent: Anhydrous Ethanol (EtOH) or Tetrahydrofuran (THF). Note: THF is preferred for rapid solubility, but EtOH is standard for biocompatibility.
-
Substrates: Polished Copper foil or Titanium coated glass/silicon.
-
Cleaning: Acetone, Isopropanol, Nitrogen gas stream.
Solution Preparation
The solubility of long-chain (C18) hydroxamic acids can be kinetically slow in ethanol at room temperature.
-
Weighing: Measure N-HODA to achieve a 1 mM to 2 mM concentration.
-
Calculation: MW of N-HODA
299.49 g/mol . For 100 mL EtOH, use ~30 mg.
-
-
Dissolution: Add solid to solvent. Sonicate for 10–15 minutes at 40°C. Ensure the solution is perfectly clear.
-
Critical Check: If turbidity persists, add 10% v/v THF to the ethanol.
-
Substrate Pre-treatment (The Oxide Factory)
N-HODA requires a surface oxide layer to bind. It does not bind to bare metal zero-valent surfaces.
-
Degreasing: Sonicate substrate in Acetone (10 min)
Isopropanol (10 min). -
Oxide Activation (Optional but Recommended):
-
Titanium: UV/Ozone treatment for 15 minutes to generate active Ti-OH groups.
-
Copper: Etch briefly in dilute HCl to remove "old" irregular oxide, then rinse with water and allow to air dry for 30 minutes. This regenerates a fresh, native Cu
O layer.
-
Deposition Workflow
Figure 2: Step-by-step deposition workflow for N-HODA SAMs.
Detailed Steps:
-
Immerse the freshly cleaned substrate into the N-HODA solution immediately.
-
Seal the container to prevent solvent evaporation.
-
Incubate for 12–24 hours .
-
Note: While 80% coverage occurs within the first hour, long incubation is required for the alkyl chains to organize into a crystalline, "all-trans" packed structure.
-
-
Remove substrate and rinse copiously with fresh solvent (Ethanol) to remove physisorbed multilayers.
-
Blow dry with high-purity Nitrogen.
Characterization & Validation
To validate the formation of a high-quality SAM, use the following metrics.
Contact Angle Goniometry
A successful N-HODA SAM will render the hydrophilic oxide surface hydrophobic.
| Substrate | Bare Oxide Contact Angle ( | N-HODA SAM Contact Angle ( | Interpretation |
| Copper (CuO) | < 20° (Wets completely) | 105° ± 3° | High quality, dense packing. |
| Titanium (TiO₂) | < 10° (Superhydrophilic) | 100° ± 5° | Good coverage, slightly less ordered than Cu. |
Stability Testing (The Acid Test)
This is the primary differentiator between N-HODA and Stearic Acid.
-
Experiment: Immerse SAM-coated samples in aqueous solution (pH 4) or organic solvent (THF) for 1 hour.
-
Result:
-
Stearic Acid SAM: Contact angle drops significantly (desorption).
-
N-HODA SAM: Retains >90% of initial contact angle.
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Contact Angle (<90°) | Incomplete coverage or disordered chains. | Increase incubation time to 24h. Ensure substrate was clean. |
| Haze/White Film | Physisorbed multilayers (bulk precipitation). | Rinse more aggressively with warm ethanol. Sonicate briefly (5s) in solvent. |
| Patchy Coating on Cu | Oxide layer was too thick/rough before coating. | Perform a brief acid etch (1% HCl) followed by air oxidation before coating. |
References
-
Folkers, J. P., et al. (1995).[1] "Self-Assembled Monolayers of Long-Chain Hydroxamic Acids on the Native Oxides of Metals."[1][2] Langmuir. Link
-
Telegdi, J., et al. (2020). "Formation of Self-Assembled Anticorrosion Films on Different Metals." Materials. Link
-
Hofer, R., et al. (2010).[3] "Self-assembled monolayers on metal oxides: applications in nanotechnology." University of Twente Research Information. Link
-
Raman, A., et al. (2006). "Friction Force Microscopy of Alkylphosphonic Acid and Carboxylic Acids Adsorbed on the Native Oxide of Aluminum." Langmuir. Link
Sources
Application Note: Protocol for Incorporating N-Hydroxyoctadecanamide into Liposomes
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Therapeutic Potential of N-Hydroxyoctadecanamide and the Rationale for Liposomal Delivery
N-hydroxyoctadecanamide (NHO) is a fatty acid amide that belongs to the broader class of N-acylethanolamines (NAEs), a group of endogenous lipid signaling molecules with diverse physiological roles.[1] While research into the specific activities of NHO is ongoing, related NAEs have demonstrated significant therapeutic potential, including anti-inflammatory, analgesic, and neuroprotective effects.[2][3] The long alkyl chain of NHO confers a high degree of lipophilicity, which can present challenges for its administration and bioavailability in aqueous physiological environments.
Liposomal encapsulation offers a compelling solution to overcome the delivery challenges associated with hydrophobic molecules like NHO. Liposomes are microscopic, spherical vesicles composed of one or more lipid bilayers enclosing an aqueous core. By incorporating NHO into the lipid bilayer of a liposome, it is possible to create a stable nano-carrier that can enhance its solubility, protect it from premature degradation, and potentially modify its pharmacokinetic profile.[4] This application note provides a detailed protocol for the incorporation of N-hydroxyoctadecanamide into liposomes using the thin-film hydration method, followed by size reduction through extrusion.
Physicochemical Considerations for N-Hydroxyoctadecanamide
A thorough understanding of the physicochemical properties of NHO is critical for the successful design of a liposomal formulation. While specific experimental data for NHO is not extensively available, we can infer its properties from structurally similar molecules. N,N'-ethylenebis(12-hydroxyoctadecanamide), a related compound, exhibits a high melting point of 140°C and is highly lipophilic.[5][6] Another similar molecule, hexadecanamide, is known to be soluble in organic solvents such as ethanol and DMSO.[7]
Based on these related compounds, we can anticipate that N-hydroxyoctadecanamide will have:
-
Low aqueous solubility: Requiring the use of an organic solvent for initial dissolution.
-
High lipophilicity: Favoring its incorporation into the lipid bilayer of liposomes.
-
A relatively high melting point: Which will inform the temperature parameters during the formulation process.
Given these characteristics, the thin-film hydration method is a suitable approach for incorporating NHO into liposomes. This technique involves dissolving both the lipids and the hydrophobic drug in an organic solvent, which is then evaporated to form a thin film. Subsequent hydration of this film with an aqueous medium leads to the self-assembly of liposomes with the drug entrapped within the lipid bilayer.[4]
Protocol: Thin-Film Hydration and Extrusion for NHO-Loaded Liposomes
This protocol details the preparation of NHO-loaded liposomes using the thin-film hydration method followed by extrusion for size homogenization.
Materials and Reagents
-
N-Hydroxyoctadecanamide (NHO)
-
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
-
Cholesterol
-
Chloroform
-
Methanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Water bath sonicator
-
Liposome extruder
-
Polycarbonate membranes (100 nm pore size)
-
Glass round-bottom flask (50 mL)
-
Syringes (1 mL and 5 mL)
-
Vials for sample collection
Experimental Workflow Diagram
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Liposomal N -acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitor F96 as a new therapy for colitis - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05264G [pubs.rsc.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. protocols.io [protocols.io]
- 5. lookchem.com [lookchem.com]
- 6. N,N'-Ethylenebis-12-hydroxystearamide | C38H76N2O4 | CID 61058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
techniques for studying n-hydroxyoctadecanamide's protein binding affinity
Application Note: Biophysical Characterization of
Executive Summary & Molecule Profile
Target Molecule:
-
Head Group: Hydrophilic, metal-chelating (
, ) hydroxamate moiety. -
Tail Group: Highly lipophilic C18 alkyl chain.
-
Solubility: Poor in aqueous buffers; soluble in DMSO, Methanol, and warm Ethanol.
-
Primary Biological Targets: Histone Deacetylases (HDACs), Urease, Matrix Metalloproteinases (MMPs), and Albumin (transport).
Scope:
This guide addresses the specific challenges of quantifying the interaction between
Critical Experimental Considerations (The "Expertise" Pillar)
Before initiating any assay, the following three factors must be controlled to ensure data integrity.
A. Solubility & Critical Micelle Concentration (CMC)
As a C18-lipid mimetic,
-
Risk: Aggregates scatter light (ruining SPR/fluorescence) and bind proteins non-specifically (promiscuous inhibition).
-
Solution: All assays must be run below the CMC or in the presence of a carrier (e.g., 0.05% Tween-20 or BSA) if the target tolerates it.
-
Validation: Perform a Dynamic Light Scattering (DLS) check of the compound in the assay buffer. If the polydispersity index (PDI) > 0.2, aggregates are present.
B. The "Zinc-Trap" Mechanism
Hydroxamic acids bind metalloenzymes (like HDACs) by chelating the active site zinc ion.
-
Buffer Constraint: Avoid phosphate buffers (PBS) if possible, as they can compete for metal ions or precipitate. HEPES or Tris are preferred.
-
Chelator Ban: Never use EDTA or EGTA in the assay buffer; they will strip the metal from the protein, rendering the hydroxamate binding irrelevant.
C. Surface Adsorption
The C18 tail will adhere to standard polypropylene tubes and plastic microplates.
-
Protocol Adjustment: Use glass-coated plates or low-binding polypropylene . Pre-saturate pipette tips by aspirating the solution twice before dispensing.
Technique 1: Surface Plasmon Resonance (SPR)[1][2][3]
Objective: Determine kinetic constants (
Experimental Design Strategy
Direct immobilization of the small molecule (
Workflow Diagram
Caption: SPR workflow emphasizing the necessity of solvent correction for hydrophobic ligands.
Step-by-Step Protocol
-
Sensor Chip Preparation:
-
Use a CM5 (carboxymethyl dextran) chip.
-
Activate flow cells 1 and 2 with EDC/NHS (1:1) for 420s.
-
Dilute Target Protein (e.g., HDAC1) to 20 µg/mL in Acetate pH 4.5.
-
Inject over flow cell 2 (Active) to reach ~2000 RU (Response Units).
-
Block both cells with Ethanolamine.
-
-
Solvent Correction (Crucial Step):
-
Since
-hydroxyoctadecanamide requires DMSO, the Refractive Index (RI) will shift massively. -
Prepare a standard curve of buffers containing 4.5% to 5.5% DMSO (if running buffer is 5%).
-
Run these "Solvent Correction Cycles" before the analyte samples to calibrate the instrument response.
-
-
Analyte Injection:
-
Running Buffer: 20 mM HEPES pH 7.4, 150 mM NaCl, 0.05% P20 (surfactant), 5% DMSO .
-
Analyte Series: Prepare a 3-fold dilution series of
-hydroxyoctadecanamide (e.g., 0.1 µM to 10 µM). -
Flow Rate: High flow (30–50 µL/min) to minimize mass transport limitations.
-
Regeneration: Hydrophobic ligands often dissociate slowly. If needed, use a mild pulse of 10 mM Glycine pH 9.5 or 50% Ethylene Glycol (to disrupt hydrophobic interaction).
-
-
Data Analysis:
-
Double-reference the data: (Active FC – Reference FC) – (Buffer Blank).
-
Fit to a 1:1 Langmuir model (or T-transport model if mass transport is evident).
-
Technique 2: Thermal Shift Assay (TSA/DSF)
Objective: High-throughput screening of binding via protein stabilization (
The "Hydrophobic Ligand" Challenge
Standard dyes (SYPRO Orange) bind hydrophobic patches.
Protocol
| Component | Volume | Final Conc. | Notes |
| Protein Stock | 2 µL | 2–5 µM | Target Protein (e.g., HDAC) |
| Sypro Orange | 2 µL | 5x | Diluted from 5000x stock |
| Ligand ( | 1 µL | 10–50 µM | Must include "No Protein" control |
| Buffer | 15 µL | 1x | HEPES based, 150mM NaCl |
| Total | 20 µL |
-
Setup: Use white, hard-shell 96-well PCR plates to reflect fluorescence.[1]
-
Controls:
-
Positive Control: SAHA (Vorinostat) – known binder.[2]
-
Ligand Control: Buffer + Dye + Ligand (No Protein). Critical: If this well fluoresces, the ligand is interacting with the dye. You must subtract this baseline.
-
-
Run: Ramp temperature from 25°C to 95°C at 0.5°C/30s.
-
Analysis: Calculate the derivative (
). The peak is the Melting Temperature ( ).[3]-
Result: A positive shift (
) indicates specific binding and stabilization.
-
Technique 3: Isothermal Titration Calorimetry (ITC)
Objective: Thermodynamic profile (
Modified "Reverse" Protocol
Because
-
Method: Reverse Titration .
-
Syringe: High concentration Protein (e.g., 100 µM).
-
Cell: Low concentration Ligand (e.g., 10 µM) in buffer + 5% DMSO.
-
Benefit: The ligand remains dilute in the cell, reducing aggregation risk.
Mechanism of Action Visualization
This diagram illustrates the dual-binding mode hypothesis: the hydroxamate head chelating the metal ion while the C18 tail engages the hydrophobic pocket.
Caption: Bivalent binding mode: Metal chelation drives affinity, while the hydrophobic tail drives specificity and entropy.
References
-
Mottamal, M. et al. (2015). "Histone Deacetylase Inhibitors in Clinical Studies as Antitumor Agents." Molecules. Link
- Relevance: Establishes the hydroxamic acid pharmacophore binding mechanism to HDACs.
-
Cytiva (Biacore). "Surface Plasmon Resonance Handbook: Guidelines for Solvent Correction." Link
- Relevance: The authoritative source for managing DMSO effects in SPR assays.
-
Lo, M.C. et al. (2004). "Evaluation of the Fluorescence-Based Thermal Shift Assay for High-Throughput Screening." Analytical Biochemistry. Link
- Relevance: Foundational protocol for TSA/DSF, including dye interference troubleshooting.
-
Rich, R.L. & Myszka, D.G. (2000). "Advances in surface plasmon resonance biosensor analysis." Current Opinion in Biotechnology. Link
- Relevance: Discusses strategies for hydrophobic analytes and non-specific binding reduction.
Sources
Application Note: Methodological Assessment of N-Hydroxyoctadecanamide Surfactant Efficacy
Executive Summary & Scope
N-hydroxyoctadecanamide (also known as Octadecanohydroxamic acid or Stearohydroxamic acid) represents a unique class of "smart" surfactants. Unlike standard alkyl sulfates or ethoxylates, this molecule combines a hydrophobic C18 tail with a hydroxamic acid headgroup (
This guide provides a rigorous methodology for assessing its efficacy. Due to the long C18 chain, standard room-temperature protocols often fail due to solubility limits (Krafft point issues).[1] This note prioritizes thermal control and pH-dependent chelation as the primary variables for validation.
Pre-Experimental Validation: The Solubility Barrier
Expert Insight: The most common failure mode in assessing C18 surfactants is attempting measurements below the Krafft Point (
Protocol A: Determination of Krafft Point ( ) via Conductivity
Objective: Identify the minimum temperature required for micellization.[1][2]
Materials:
-
1% (w/v) dispersion of N-hydroxyoctadecanamide in deionized water.
-
Conductivity meter with temperature probe.
-
Programmable water bath (heating rate
).
Procedure:
-
Prepare a 1% dispersion.[1] At
, it will likely be cloudy (solid suspension). -
Place the beaker in the water bath with the conductivity probe submerged.
-
Slowly ramp temperature from
to while stirring. -
Data Logging: Record conductivity (
) vs. Temperature ( ). -
Analysis:
-
Region 1 (Low T): Conductivity rises slowly (mobility of free ions/monomers).
-
Inflection Point (
): A sharp break or rapid increase in slope occurs where the solid crystals dissolve into micelles, drastically increasing charge carrier density (if pH > pKa) or solubilizing the bulk. -
Validation: Perform surface tension measurements only at temperatures
.
-
Core Protocol: CMC Determination via Wilhelmy Plate[3]
Methodology: Static Surface Tension (
Experimental Setup
-
Instrument: Force Tensiometer (e.g., Krüss K100 or equivalent).
-
Probe: Standard Pt-Ir Wilhelmy Plate (roughened).
-
Solvent: 10 mM KCl or NaCl background electrolyte (to fix ionic strength).
-
pH Buffer: Critical variable. Maintain pH 9.0 (anionic state) or pH 6.0 (nonionic/zwitterionic state) depending on application.
-
Temperature: Fixed at
(Recommended: for C18 chains).
Step-by-Step Workflow
-
Cleaning: Flame the Pt-Ir plate until glowing red to remove organic contaminants.
-
Stock Preparation: Prepare a
stock solution (approx. 5 mM) in the buffer at . -
Dosing: Use an automated micro-doser to add stock to the solvent vessel.
-
Equilibration:
-
N-hydroxyoctadecanamide has slow adsorption kinetics due to the bulky C18 tail.
-
Rule: Wait until
over a 5-minute interval before recording the data point.
-
-
Measurement: Record
for at least 15 concentrations, spanning 0.01 mM to 5 mM.
Data Analysis & Self-Validation
Plot
| Parameter | Calculation / Observation | Scientific Significance |
| CMC | Intersection of the descending slope and the low-concentration plateau.[3][4] | The concentration where micelles spontaneously form.[4][5] |
| The plateau value (minimum surface tension). | Effectiveness of the surfactant.[5] | |
| Surface Excess: How densely packed the molecules are at the interface. | ||
| Area per Molecule: Cross-sectional area of the headgroup ( |
Stop/Go Criterion (The "Dip" Check):
-
Observation: If
drops to a minimum and then increases as concentration rises further (a "dip" near CMC). -
Diagnosis: Impurity presence (likely dodecyl/cetyl contaminants or hydrolysis products).
-
Action:STOP. Recrystallize the sample. High-purity surfactants must show a flat plateau or monotonic decrease.
Functional Protocol: Chelation-Mediated Efficacy
This is the distinguishing feature of N-hydroxyoctadecanamide. Its efficacy changes in the presence of metal ions.
Protocol: The "Chelation Shift" Test
Hypothesis: The hydroxamic acid headgroup complexes with
-
Baseline: Measure CMC curve at pH 7 in DI water.
-
Challenge: Repeat CMC curve in the presence of
. -
Analysis: Compare the shift in CMC.
- (Shift left): Chelation promotes aggregation (useful for flotation).
-
Precipitation: If solution becomes turbid/red (iron-hydroxamate complex), the complex is insoluble. This is a positive result for collector efficacy in mining but a negative result for emulsification.
Visualization of Methodology
Workflow 1: Characterization Pipeline
The following diagram outlines the logical flow of the assessment, including decision gates.
Figure 1: Decision logic for physicochemical characterization, emphasizing the critical Krafft point check.
Workflow 2: Surface Mechanism
Visualizing the dual-nature equilibrium at the interface.
Figure 2: Mechanistic pathways. Note that chelation can divert monomers from micellization to complexation.
References
-
Rosen, M. J., & Kunjappu, J. T. (2012). Surfactants and Interfacial Phenomena (4th ed.). Wiley.[6]
- Core text for CMC and surface excess calcul
-
Krüss Scientific. (n.d.). Wilhelmy Plate Method: Theory and Measurement.[6]
- Authoritative source for the tensiometry protocol.
-
Nagarajan, R. (2019). Molecular Theory of Surfactant Self-Assembly. Current Opinion in Colloid & Interface Science.[7]
- Provides the theoretical basis for C18 chain thermodynamics.
-
Pradip, & Fuerstenau, D. W. (1983). The adsorption of hydroxamate on semi-soluble minerals. Colloids and Surfaces.[4][8][9]
- Foundational paper on hydroxamic acid interaction with metal ions in flot
-
Mishra, B. K., et al. (2009). Synthesis and characterization of fatty hydroxamic acids. Journal of Oleo Science.
- Specific reference for the synthesis and characteriz
Sources
- 1. Cloud and Krafft points | Practical Surfactants Science | Prof Steven Abbott [stevenabbott.co.uk]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. pubblicazioni.unicam.it [pubblicazioni.unicam.it]
- 4. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 5. nanoscience.com [nanoscience.com]
- 6. dynetesting.com [dynetesting.com]
- 7. Surfactants: physicochemical interactions with biological macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How to Measure Surface Tension for High-Performance Battery Manufacturing- ATA Scientific [atascientific.com.au]
- 9. scispace.com [scispace.com]
Troubleshooting & Optimization
improving the yield of n-hydroxyoctadecanamide synthesis
Technical Support Center: Optimizing -Hydroxyoctadecanamide Synthesis
Current Status: Operational Topic: Yield Optimization & Troubleshooting for Stearohydroxamic Acid Ticket ID: CHEM-SUP-8821 Assigned Specialist: Senior Application Scientist
Executive Summary
You are attempting to synthesize
The synthesis of long-chain fatty hydroxamic acids presents unique challenges compared to short-chain analogues (e.g., acetohydroxamic acid). The hydrophobicity of the C18 tail often leads to solubility mismatches with the polar hydroxylamine reagent, while the ambident nature of hydroxylamine (
This guide provides a self-validating protocol, a deep-dive troubleshooting center, and advanced enzymatic alternatives.
Module 1: The Gold Standard Protocol (Chemical Route)
Do not deviate from the stoichiometry of this baseline unless optimizing for a specific reactor type. This method relies on the alkaline methanolysis of methyl stearate.
Reagents & Stoichiometry
| Component | Role | Eq. | Notes |
| Methyl Stearate | Substrate | 1.0 | Acid chlorides are too reactive and favor |
| Hydroxylamine HCl | Reagent | 3.0 - 4.0 | Excess is required to drive the equilibrium. |
| KOH or NaOH | Base | 4.5 - 6.0 | Must neutralize HCl and deprotonate |
| Methanol (MeOH) | Solvent | N/A | Anhydrous is critical to prevent hydrolysis. |
Step-by-Step Workflow
-
Preparation of Hydroxylamine Base (The "Freeing" Step):
-
Dissolve Hydroxylamine Hydrochloride (
) in the minimum amount of warm methanol (approx. 50°C). -
In a separate vessel, dissolve KOH in methanol.
-
Critical: Cool both solutions to 40°C. Slowly add the KOH solution to the Hydroxylamine solution.
-
Observation: A white precipitate (KCl) will form immediately.
-
Action: Cool the mixture to 10°C in an ice bath to complete precipitation. Filter rapidly to remove KCl. The filtrate contains free
.
-
-
The Reaction:
-
Add Methyl Stearate to the filtrate.
-
Solubility Check: If the solution becomes cloudy (methyl stearate crashing out), add a small volume of THF or chloroform to maintain homogeneity.
-
Stir vigorously at room temperature for 12–24 hours.
-
Validation: Take a 100
L aliquot, acidify, and add 5% . A deep red/violet color confirms hydroxamic acid formation.[1]
-
-
Workup & Isolation (The Yield Killer):
-
The product exists as the potassium hydroxamate salt (soluble/surfactant-like).
-
Acidification: Pour the reaction mixture into a large volume of cold dilute HCl (pH ~2).
-
Result:
-hydroxyoctadecanamide will precipitate as a white waxy solid. -
Filter and wash copiously with water to remove salts. Recrystallize from methanol/chloroform if necessary.
-
Module 2: Troubleshooting Center
Visualization: Reaction Pathways & Failure Points
The following diagram illustrates the competitive pathways that determine your yield.
Caption: Competitive reaction pathways. High pH favors the target N-acylation. Water causes hydrolysis.[2] Heat triggers Lossen rearrangement.
Troubleshooting Guide
Issue 1: "I have a low yield and the product is a soapy mess."
Diagnosis: Saponification (Hydrolysis).[2] You likely made Stearic Acid (soap) instead of the hydroxamic acid. This happens if water is present in the solvent or if the base concentration is too high without excess hydroxylamine.
-
Fix: Ensure Methanol is anhydrous.
-
Fix: Increase the
:Ester ratio to 4:1. The amine must outcompete the hydroxide ion for the carbonyl center.
Issue 2: "The product turns red with
, but melting point is off."
Diagnosis:
-
Fix: Check the pH of the reaction mixture. It must remain alkaline (pH > 10) throughout the reaction. If the pH drops,
-acylation becomes competitive.
Issue 3: "The reaction mixture solidified/gelled before completion."
Diagnosis: Solubility limit of the C18 chain. Methyl stearate is hydrophobic; hydroxylamine is hydrophilic. As the reaction proceeds, the intermediate surfactant properties can cause gelling.
-
Fix: Use a co-solvent system.[3] A mixture of Methanol:THF (3:1) helps maintain solubility for the long alkyl chain without inhibiting the polar transition state.
Issue 4: "I cannot filter the final product; it clogs everything."
Diagnosis: Particle size/Waxy nature.
-
Fix: Do not filter immediately after acidification. Allow the suspension to stir in the acidic water for 30 minutes. This ensures complete protonation (conversion from salt to free acid) and allows the particles to aggregate into filterable solids.
-
Pro Tip: Use the Copper Complex Purification Method .
-
Dissolve crude product in warm chloroform.
-
Add aqueous copper(II) acetate. The hydroxamic acid forms a green copper chelate precipitate; fatty acids do not.
-
Filter the green solid, wash with water/acetone.
-
Decompose the copper complex with dilute acid to release pure
-hydroxyoctadecanamide.
-
Module 3: Advanced Optimization (Enzymatic Route)
For pharmaceutical-grade purity where trace metal (Cu/Fe) or isomer contamination is unacceptable, use Lipase catalysis. This is a "Green Chemistry" approach.
Protocol: Lipase-Catalyzed Synthesis
-
Enzyme: Candida antarctica Lipase B (immobilized, e.g., Novozym 435).
-
Solvent: Biphasic system (Hexane/Water) or tert-Butanol.
-
Mechanism: The lipase acts as an acyltransferase, transferring the stearoyl group from methyl stearate to hydroxylamine.
Advantages:
-
Selectivity: Enzymes are strictly
-selective. Zero -acylation byproducts. -
Mild Conditions: Reaction runs at 30–40°C, eliminating Lossen rearrangement risks.
Data Comparison: Chemical vs. Enzymatic
| Parameter | Chemical Method (Alkaline) | Enzymatic Method (Lipase) |
| Reaction Time | 12–24 Hours | 24–72 Hours |
| Yield | 60–85% | 85–95% |
| Purity (Crude) | Moderate (requires recrystallization) | High (requires simple filtration) |
| Scalability | High (Kg scale easy) | Moderate (Enzyme cost) |
FAQ
Q: Can I use Stearoyl Chloride instead of Methyl Stearate?
A: It is not recommended. Acid chlorides are highly reactive and often lead to significant
Q: Why does my product turn into a brown oil upon drying? A: This indicates the Lossen Rearrangement . If you heated the reaction (or the drying oven) above 60–70°C, the hydroxamic acid rearranges into an isocyanate, which then hydrolyzes to an amine/urea. Always dry under vacuum at <40°C.
Q: What is the shelf-life of the prepared Hydroxylamine/KOH solution? A: Zero. You must generate the free hydroxylamine in situ and use it immediately. Free hydroxylamine is unstable and can decompose violently if stored.
References
-
Jahangirian, H., et al. (2011).[1] "Preparation of Fatty Hydroxamic Acid from Canola Oil." Asian Journal of Chemistry, 23(8), 3371-3374.[1] Link
- Key Insight: Establishes the copper complexation method for high-purity isolation of f
-
Servat, F., et al. (2011).[4] "Enzymatic Synthesis of Fatty Hydroxamic Acid Derivatives Based on Palm Kernel Oil." Molecules, 16, 4900-4914. Link
- Key Insight: detailed protocol for Lipase-catalyzed synthesis to avoid O-acyl
-
Riva, E., et al. (2009).[5] "Efficient Continuous Flow Synthesis of Hydroxamic Acids." Journal of Organic Chemistry, 74(9), 3540-3543.[5] Link
- Key Insight: Optimization of flow rate and temperature to maximize conversion of methyl esters to hydroxamic acids.
-
Maron, L., et al. (2015). "Chemoselective O-acylation of hydroxyamino acids...". Beilstein Journal of Organic Chemistry, 11, 464-477. Link
- Key Insight: Mechanistic explanation of pH dependence on N- vs O-acyl
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Enzymatic Synthesis of Fatty Hydroxamic Acid Derivatives Based on Palm Kernel Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient Continuous Flow Synthesis of Hydroxamic Acids and Suberoylanilide Hydroxamic Acid Preparation [organic-chemistry.org]
method refinement for enhancing the detection of n-hydroxyoctadecanamide by mass spectrometry
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers and drug development professionals struggling with the detection and quantification of N-hydroxyoctadecanamide (stearoyl hydroxamic acid, or C18:0-FAH).
This compound is critical in lipidomics, particularly when profiling S-acylated proteins via hydroxylamine cleavage[1]. However, the hydroxamic acid moiety presents a unique analytical challenge: it is a potent bidentate metal chelator[2]. When passing through standard stainless-steel liquid chromatography (LC) systems, C18:0-FAH coordinates with exposed Fe³⁺ and Zn²⁺ ions on column frits and capillary walls. This interaction results in severe peak tailing, irreversible adsorption, and catastrophic loss of mass spectrometry (MS) signal.
This guide provides a self-validating, field-proven methodology to overcome these physicochemical barriers, ensuring robust, high-sensitivity detection.
Experimental Workflow Diagram
Figure 1: Optimized LC-MS/MS workflow for N-hydroxyoctadecanamide detection.
Step-by-Step Methodology: Optimized LC-MS/MS Protocol
Phase 1: Sample Preparation & Cleavage
-
Protein Precipitation: Isolate the proteome and remove non-covalently associated lipids by washing the protein pellet with chloroform/methanol (2:1, v/v)[3].
-
Hydroxylamine Cleavage: Resuspend the pellet and treat with 2 M hydroxylamine at a neutral to slightly basic pH (pH 7.5). This selectively cleaves thioester bonds, converting S-linked stearic acid into N-hydroxyoctadecanamide (C18:0-FAH)[1].
-
Internal Standard Spiking: Spike the sample with a known concentration of C19:0-FAH (nonadecanohydroxamic acid).
-
Causality: Using an odd-chain fatty acid hydroxamate prevents signal overlap with endogenous even-chain species, ensuring accurate absolute quantification[1].
-
-
Extraction: Perform a liquid-liquid extraction using Methyl tert-butyl ether (MTBE). Collect the upper organic phase, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in 50% Methanol.
Phase 2: LC System Passivation & Separation 5. Hardware Selection: Replace standard stainless-steel columns with a PEEK-lined C18 column (e.g., 1.7 µm, 100 × 2.1 mm) to physically eliminate metal interaction sites. 6. Mobile Phase Modification:
-
Mobile Phase A: Water + 0.1% Formic Acid + 5 µM Medronic Acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (1:1, v/v) + 0.1% Formic Acid.
-
Causality: Medronic acid acts as a highly effective masking agent in the mobile phase. It binds to any residual metal hardware sites with higher affinity than the hydroxamic acid analyte, preventing peak tailing without causing the severe MS ion suppression typically seen with EDTA[2].
Phase 3: Mass Spectrometry Detection 7. Ionization: Operate the MS in Electrospray Ionization (ESI) Positive mode. 8. MRM Acquisition: Monitor the specific precursor-to-product ion transitions. The characteristic fragmentation of fatty acid hydroxamates involves the neutral loss of the hydroxylamine group, yielding a stable acylium ion[4].
Quantitative Data: MRM Transitions & MS Parameters
To establish a self-validating quantification method, ensure your triple quadrupole mass spectrometer is tuned to the following Multiple Reaction Monitoring (MRM) transitions.
| Analyte | Chemical Formula | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Neutral Loss | Collision Energy (eV) |
| N-hydroxyoctadecanamide (C18:0-FAH) | C₁₈H₃₇NO₂ | 300.3 | 267.3 | -33 Da (NH₂OH) | 25 |
| Nonadecanohydroxamic acid (C19:0-FAH, IS) | C₁₉H₃₉NO₂ | 314.3 | 281.3 | -33 Da (NH₂OH) | 25 |
Note: The product ion represents the highly stable acylium cation (R-C≡O⁺) formed after the cleavage of the hydroxamate headgroup[4].
Troubleshooting Guide & FAQs
Q1: Why is my N-hydroxyoctadecanamide peak severely tailing or disappearing entirely over sequential injections? A: This is the hallmark of metal chelation. The hydroxamic acid functional group acts as a Lewis base, coordinating with Lewis acid sites (transition metals like Fe³⁺) on the stainless-steel surfaces of your LC system[2]. Resolution: Implement a PEEK-lined column and add a metal-chelating additive like medronic acid (1-5 µM) to your aqueous mobile phase. Alternatively, perform a system passivation wash with 0.5% phosphoric acid overnight before running your samples.
Q2: I am seeing a high background signal at the m/z for C18:0-FAH. How do I differentiate my analyte from contamination? A: Stearic acid derivatives are ubiquitous in laboratory environments (found in plastics, soaps, and skin oils). Resolution: Always use a procedural blank. More importantly, rely strictly on the specific MS/MS transition (m/z 300.3 → 267.3) rather than full-scan MS1. The neutral loss of hydroxylamine (-33 Da) is highly specific to the hydroxamate functional group and will effectively filter out isobaric fatty acid contaminants[4].
Q3: Can I use Negative ESI mode for N-hydroxyoctadecanamide? A: Yes, hydroxamic acids can deprotonate to form [M-H]⁻ ions (m/z 298.3 for C18:0-FAH). However, positive mode ([M+H]⁺) often provides superior signal-to-noise ratios for long-chain aliphatic compounds when using formic acid as a mobile phase modifier. If you switch to negative mode, you must replace formic acid with 10 mM ammonium acetate to facilitate deprotonation.
Q4: My hydroxylamine cleavage efficiency is low, resulting in poor C18:0-FAH yield. What could be wrong? A: The nucleophilic attack by hydroxylamine on thioester bonds is highly pH-dependent. If the pH drops below 7.0, the amine group becomes protonated (NH₃⁺), destroying its nucleophilicity. Ensure your cleavage buffer is strictly buffered to pH 7.5[1].
References[1] Title: Quantitative analysis of protein lipidation and acyl-CoAs reveals substrate preferences of the S-acylation machinery | Source: nih.gov | URL:Link[3] Title: A hydroxylamine probe for profiling S-acylated fatty acids on proteins | Source: rsc.org | URL:Link[4] Title: extended siderophore suite from Synechococcus sp. PCC 7002 revealed by LC-ICPMS-ESIMS | Source: oup.com | URL:Link[2] Title: Hydroxamic acid-modified peptide microarrays for profiling isozyme-selective interactions and inhibition of histone deacetylases | Source: nih.gov | URL:Link
Sources
- 1. Quantitative analysis of protein lipidation and acyl-CoAs reveals substrate preferences of the S-acylation machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydroxamic acid-modified peptide microarrays for profiling isozyme-selective interactions and inhibition of histone deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A hydroxylamine probe for profiling S -acylated fatty acids on proteins - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC05989J [pubs.rsc.org]
- 4. academic.oup.com [academic.oup.com]
process improvements for the large-scale synthesis of n-hydroxyoctadecanamide
The following guide serves as a specialized Technical Support Center for the large-scale synthesis of N-hydroxyoctadecanamide (also known as Stearohydroxamic Acid).
Status: Operational | Tier: Level 3 (Process Development & Scale-Up) Subject: Process Improvements for Large-Scale Manufacturing
Welcome to the process engineering support portal. This guide addresses critical bottlenecks in the conversion of stearic derivatives to hydroxamic acids. Unlike bench-scale synthesis, large-scale production requires strict control over equilibrium thermodynamics , slurry handling , and thermal safety .
Module 1: Reaction Kinetics & Yield Optimization
Core Issue: "My reaction conversion stalls at 60-70%. Adding more hydroxylamine doesn't help."
The Diagnosis: Equilibrium Limitation
The reaction between methyl stearate and hydroxylamine is reversible. In large-scale batch reactors, the accumulation of methanol (byproduct) and the solubility of the intermediate can stall the forward reaction.
The Fix: The "Salt-Precipitation" Driver To drive the reaction to >95% conversion without massive excess of reagents, you must exploit solubility differences. The potassium salt of N-hydroxyoctadecanamide is poorly soluble in cold methanol. By engineering the process to precipitate this salt, you remove the product from the equilibrium, driving the reaction forward (Le Chatelier’s Principle).
Optimized Protocol: Alkaline Methanolysis
Use this protocol for batches >1 kg.
-
Reagent Prep: Dissolve Hydroxylamine Hydrochloride (
) in Methanol (MeOH). -
Base Addition: Add KOH (dissolved in MeOH) at
.-
Critical Step: Filter off the precipitated KCl salts before adding the stearate. This prevents salt contamination later.
-
-
Reaction: Add Methyl Stearate (liquid/melted) to the filtrate.
-
The "Drive": Stir at Room Temperature (RT) for 12-18 hours. The Potassium Stearohydroxamate will precipitate as a thick white solid.
-
Completion: Do not heat above
to avoid hydrolysis.
Workflow Diagram
Caption: Optimized workflow relying on salt precipitation to drive equilibrium completion.
Module 2: Downstream Processing (Purification)
Core Issue: "The filtration is a nightmare. The filter cake is slimy and clogs the Nutsche filter."
The Diagnosis: Amphiphilic Gelation
N-hydroxyoctadecanamide is a surfactant. When acidified rapidly in water, it forms a gel phase rather than a crystalline solid, trapping impurities (unreacted ester) and clogging filters.
The Fix: The "pH Swing" Crystallization
Do not acidify the reaction mixture directly. Isolate the intermediate salt first.
Step-by-Step Troubleshooting:
-
Isolate Salt: Filter the crude reaction slurry (Potassium Stearohydroxamate) before acidification. Wash this cake with cold methanol.
-
Why? This removes all unreacted Methyl Stearate (soluble in MeOH) and colored impurities.
-
-
Resuspend: Suspend the clean salt cake in warm water (
) or a Water/THF mixture. -
Controlled Acidification: Slowly dose dilute HCl or Acetic Acid until pH reaches 5-6.
-
Cooling: Allow to cool slowly to RT. The free acid will crystallize as granular plates, not a gel.
Comparative Solubility Data
| Solvent | Methyl Stearate (Impurity) | K-Stearohydroxamate (Intermediate) | N-hydroxyoctadecanamide (Product) |
| Methanol (25°C) | Soluble | Insoluble (Precipitates) | Sparingly Soluble |
| Water | Insoluble | Soluble (Warm) | Insoluble |
| THF | Soluble | Insoluble | Soluble |
| Chloroform | Soluble | Insoluble | Soluble |
Module 3: Safety & Scale-Up Hazards
Core Issue: "Can we increase the temperature to speed up the reaction?"
The Diagnosis: Lossen Rearrangement Risk
ABSOLUTELY NOT. Increasing temperature above
-
Mechanism:[1] The hydroxamic acid (or its acyl derivative) rearranges to release an Isocyanate and potentially explosive gases, especially under acidic or catalytic conditions.
-
Hazard:[2][3][4] Hydroxylamine itself is thermally unstable.
Safety Protocol for Scale-Up
-
Thermal Limit: Hard interlock on reactors set to
maximum. -
Free Hydroxylamine: Ensure all free
is quenched or washed away before any heating steps (e.g., drying). -
Metal Contamination: Avoid Iron (Fe) or Copper (Cu) reactors. Trace metals catalyze the decomposition of hydroxamic acids. Use Glass-Lined Reactors (GLR) or Passivated Stainless Steel (316L).
Hazard Pathway Diagram
Caption: Thermal hazard pathway showing the risk of Lossen Rearrangement at elevated temperatures.
Module 4: Analytical Validation
Core Issue: "How do I quickly check if the reaction worked before running an HPLC?"
The Diagnosis: Rapid Qualitative Screening
Waiting for HPLC/LC-MS during a reaction can cause delays. Use colorimetric spot tests for real-time monitoring.
Quick-Check Methods:
-
Ferric Chloride Test (The Standard):
-
Dissolve a small sample in Ethanol/Chloroform.
-
Add 1 drop of 5%
solution. -
Result: Deep Burgundy/Red color indicates Hydroxamic Acid. (Starting material Methyl Stearate stays yellow/colorless).
-
-
Copper Acetate Test:
-
Dissolve sample in MeOH.
-
Add saturated Copper Acetate solution.
-
Result: Green precipitate (Copper Chelate) confirms product.
-
References
-
Synthesis Methodology:M. A. Munoz et al., "Preparation of fatty hydroxamic acids from fatty esters," Journal of the American Oil Chemists' Society, vol. 75, 1998. (Establishes the alkaline methanolysis baseline).
-
Solubility & Chelation: SUST Journal of Natural and Medical Sciences, "Preparation and characterization of Stearohydroxamic acid," vol. 16, 2015.[5] (Provides solubility data and metal chelation properties).
-
Safety (Hydroxylamine):L. O. Cisneros et al., "The explosion at Concept Sciences: Hazards of hydroxylamine," Process Safety Progress, 2001. (Critical safety data for handling hydroxylamine scale-up).
-
Continuous Flow Improvements:Organic Chemistry Portal, "Efficient Continuous Flow Synthesis of Hydroxamic Acids." (Modern process improvement for safety).
-
Scale-Up Principles:Pure Synth, "Key Factors for Successful Scale-Up in Organic Synthesis," 2025. (General GMP scale-up protocols).
Sources
refining experimental protocols to reduce variability with n-hydroxyoctadecanamide
Synonyms: Stearohydroxamic acid, Octadecanohydroxamic acid CAS: 79137-36-7 (generic for stearohydroxamic acid)
The Variability Crisis: An Introduction
Status: Senior Application Scientist Note Severity: Critical
Researchers frequently report erratic IC50 values, "crashing" in aqueous buffers, and false positives in metalloenzyme assays when working with N-hydroxyoctadecanamide (N-HODA) .
The core issue is the Amphiphilic Paradox . N-HODA possesses a C18 hydrophobic tail (stearic) and a polar, metal-chelating hydroxamic acid headgroup. Unlike short-chain analogs (e.g., SAHA/Vorinostat), N-HODA does not simply dissolve; it forms complex supramolecular structures (micelles, monolayers, or micro-precipitates) depending on temperature and concentration.
This guide replaces "trial and error" with thermodynamic certainty.
Troubleshooting Module: Solubilization & Stock Preparation
The Symptom: "My compound precipitates upon dilution into media," or "Replicates 1 and 10 show vastly different activity." The Cause: The Krafft Point of the C18 chain is likely above room temperature in many buffers, leading to "invisible" micro-crystallization.
The "Thermal Reset" Protocol
Do not vortex cold DMSO stocks. Use this thermodynamic reset to ensure monomeric dispersion before every assay.
Step-by-Step Methodology:
-
Solvent Choice: Use anhydrous DMSO (Dimethyl Sulfoxide). Avoid Ethanol (evaporation changes concentration) or DMF (hydrolysis risk).
-
Primary Stock (10 mM): Weigh powder. Add DMSO.
-
The Reset: Heat the sealed stock vial to 40–50°C for 10 minutes. Sonicate in a water bath for 5 minutes while warm.
-
Why? This breaks intermolecular hydrogen bond networks formed by the hydroxamic acid headgroups during cold storage.
-
-
Aliquot: Immediately aliquot into single-use amber vials. Store at -20°C.
-
Assay Dilution:
-
Thaw aliquot.[1] Repeat the 40°C heat/sonication step (crucial).
-
Dilute into intermediate buffer (with 0.05% Tween-20 or Triton X-100) before adding to the final well. The surfactant prevents the C18 tail from driving immediate aggregation.
-
Visualization: Solubilization Decision Tree
Caption: Logic flow for ensuring monomeric dispersion of N-HODA prior to biological assays.
Troubleshooting Module: Chemical Stability
The Symptom: "Potency decreases over weeks of storage." The Cause: Hydroxamic acids are prone to hydrolysis, converting the active metal-binder into an inactive fatty acid (Stearic Acid).
The Degradation Mechanism
Hydrolysis is acid/base catalyzed. In the presence of water (even atmospheric moisture in DMSO), N-HODA degrades into:
-
Stearic Acid: Insoluble, inactive precipitate.
-
Hydroxylamine: Toxic, reactive byproduct.
Stability Data & Storage Rules:
| Parameter | Condition | Stability Status | Recommendation |
| Solvent | Anhydrous DMSO | High | Preferred. Use molecular sieves in stock bottles. |
| Solvent | Water/Buffer (pH 7) | Low (< 24 hrs) | Prepare immediately before use. |
| pH | Acidic (< pH 5) | Critical Failure | Avoid. Rapid hydrolysis to carboxylic acid. |
| pH | Basic (> pH 9) | Moderate Failure | Lossen rearrangement risk. |
| Temp | 4°C (Fridge) | Moderate | Crystal growth promotes heterogeneity. |
| Temp | -20°C (Freezer) | High | Preferred. Stops hydrolysis kinetics. |
Visualization: Hydrolysis Pathway
Caption: The primary degradation pathway of N-HODA in aqueous or wet organic environments.
Troubleshooting Module: Assay Interference (HDAC/Metalloenzymes)
The Symptom: "IC50 is lower (more potent) when I add the compound before the substrate." The Cause: Kinetic Chelation Bias. N-HODA is a "slow-tight" binder. The bulky C18 tail slows entry into the active site, but the hydroxamate binds Zinc irreversibly on assay timescales.
Protocol: The Pre-Incubation Standard To reduce variability between runs, you must standardize the "Time-to-Equilibrium."
-
Mix: Enzyme + Buffer + N-HODA.
-
Wait: Incubate for 30 minutes at 25°C (Do not skip). This allows the C18 tail to navigate the hydrophobic channel and the hydroxamate to chelate the Zinc.
-
Start: Add Substrate to initiate reaction.
Note: If you add Substrate and N-HODA simultaneously, the fast-moving substrate will outcompete the bulky N-HODA initially, leading to artificially high IC50 values (lower apparent potency).
Frequently Asked Questions (FAQ)
Q: Can I use N-HODA for Self-Assembled Monolayers (SAMs) on Gold? A: No, hydroxamic acids bind poorly to Gold (Au). They are excellent for Titanium (Ti) , Copper (Cu) , or Iron (Fe) oxides. For Gold, use a thiol-analog (Octadecanethiol).[2] For Oxide surfaces, N-HODA forms superior, dense monolayers due to the specific chelation of surface metal ions.
Q: My solution turns red/purple when I add Iron salts. Is this normal? A: Yes. This is the classic ferric hydroxamate test . It confirms the integrity of the hydroxamic acid group. If the solution does not turn red upon adding FeCl3, your compound has hydrolyzed to stearic acid.
Q: Why do I see high background signal in fluorescence assays? A: At concentrations >10 µM, N-HODA forms micelles. These micelles can scatter light (quenching fluorescence) or trap the fluorophore.
-
Fix: Always run a "No-Enzyme" control with N-HODA + Substrate to subtract background interference.
References
-
Hydroxamic Acid Stability & Kinetics
-
Physical Properties & Amides
-
HDAC Inhibitor Assay Protocols
-
Surface Chemistry (SAMs)
Sources
- 1. stemcell.com [stemcell.com]
- 2. Well-ordered self-assembled monolayer surfaces can be used to enhance the growth of protein crystals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CompTox Chemicals Dashboard [comptox.epa.gov]
- 4. benchchem.com [benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. Octadecanamide, N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]- | C22H45NO4 | CID 110194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Mechanism of hydroxamic acid group metabolism to carboxylic acid: Oxidation versus hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 15.15 Physical Properties of Amides | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]
- 12. air.unimi.it [air.unimi.it]
- 13. Protocol for the generation and purification of high-molecular-weight covalent RNA-DNA hybrids with T4 RNA ligase - PMC [pmc.ncbi.nlm.nih.gov]
optimization of n-hydroxyoctadecanamide concentration for in vitro studies
Topic: Optimization of N-hydroxyoctadecanamide Concentration for In Vitro Studies Role: Senior Application Scientist, High-Throughput Screening Core
Technical Support Center: N-Hydroxyoctadecanamide (N-HOD)
Status: Operational Ticket ID: N-HOD-OPT-001 Subject: Solubility, Dosing, and Assay Interference Troubleshooting
Welcome to the technical support hub for N-hydroxyoctadecanamide (also known as Octadecanohydroxamic Acid).[1] As a C18-hydroxamic acid, this molecule presents a unique "dual-personality" challenge in bio-assays: it possesses a highly lipophilic tail (C18) capable of membrane insertion and a hydrophilic, metal-chelating head group (hydroxamic acid).[1]
This guide addresses the three most common failure modes reported by our users: precipitation in media , false-positive IC50 data , and colorimetric assay interference .[1]
Module 1: Solubilization & Stock Preparation
User Question: "I dissolved N-HOD in DMSO at 10 mM, but when I added it to my cell culture media, it immediately turned cloudy. How do I keep it in solution?"
Diagnosis: You are experiencing solvent shock precipitation .[1] N-hydroxyoctadecanamide has a predicted LogP > 10, making it extremely hydrophobic.[1] When a concentrated DMSO stock hits the aqueous media, the water molecules strip away the DMSO shell faster than the lipid tail can integrate into the media, causing the compound to aggregate or crash out.
The Fix: The "Warm-Step" Protocol Do not add cold stock to cold media.[1] You must lower the kinetic barrier for solvation.
Protocol: Stable Media Formulation
-
Primary Stock (1000x): Dissolve powder in anhydrous DMSO to 10 mM.
-
Note: If the powder resists solvation, sonicate at 40°C for 10 minutes.
-
-
Intermediate Dilution (Optional but Recommended): If your final target is <10 µM, create a 100x working solution in pure ethanol or warm DMSO .
-
Media Integration:
-
Pre-warm your culture media (e.g., DMEM + 10% FBS) to 37°C .
-
Vortex the media vigorously.
-
Dropwise add the DMSO stock to the center of the vortex.
-
Crucial: The presence of FBS (Albumin) helps solubilize the C18 tail via lipid-binding pockets. Serum-free conditions will significantly lower the solubility limit.[1]
-
Figure 1: Step-by-step solubilization workflow to prevent precipitation of long-chain hydroxamic acids.
Module 2: Dose-Response Optimization
User Question: "I see toxicity at 50 µM, but the data is noisy. Is this specific inhibition or something else?"
Diagnosis: You are likely operating near or above the Critical Micelle Concentration (CMC) . Long-chain fatty hydroxamic acids act as surfactants.[1] Above the CMC, they form micelles that can lyse cell membranes non-specifically (detergent effect) rather than inhibiting a specific target (e.g., HDAC or Urease).
The Fix: Determine the "Safe" Window You must distinguish between pharmacological inhibition and physicochemical disruption.
Recommended Concentration Gradient
| Concentration | Role | Expected Behavior |
| 0.1 - 10 nM | Low Range | Likely below efficacy for most enzymes; useful for baseline.[1] |
| 10 nM - 1 µM | Target Range | Optimal window for specific enzyme inhibition (e.g., HDACs).[1] |
| 1 - 10 µM | Transition | Solubility limit in serum-free media.[1] Risk of micro-precipitation. |
| > 10 µM | High Risk | CMC Zone. High probability of detergent-like membrane toxicity.[1] |
Validation Step: Run a LDH Release Assay alongside your efficacy assay.[1]
-
If Efficacy correlates perfectly with LDH release
Non-specific toxicity. -
If Efficacy occurs before LDH release
Specific mechanism.[1]
Module 3: Assay Interference (The "Hidden" Variable)
User Question: "My colorimetric assay (OD 450nm) readings are erratic. The blank wells containing just the compound are colored."
Diagnosis: This is Metal Chelation Interference .[1] Hydroxamic acids are potent chelators of Fe(III), Cu(II), and Zn(II).[2]
If your culture media (e.g., RPMI) contains metallic salts, or if your readout reagent (e.g., MTT, WST-8) involves metal reduction, N-HOD will interfere with the optical density (OD) readings.[1]
The Fix: Background Correction & Assay Selection
-
The "Compound-Only" Control: You must include wells containing Media + N-HOD (no cells) to subtract the intrinsic absorbance of the metal-hydroxamate complex.[1]
-
Switch Readouts: Avoid colorimetric assays dependent on metal redox states.
-
Bad: MTT (Formazan reduction), Lowry Assay (Copper reduction).
-
Good: ATP-based Luminescence (CellTiter-Glo), Fluorescence-based DNA binding (PicoGreen).[1]
-
Figure 2: Mechanism of optical interference in colorimetric assays due to metal chelation.
Module 4: Stability & Storage
User Question: "Can I store the diluted media at 4°C for use next week?"
Answer: No. Hydroxamic acids are prone to hydrolysis back into the parent fatty acid and hydroxylamine, a process catalyzed by:
-
Acids/Bases: Extreme pH.[1]
-
Enzymes: Serum amidases.[1]
-
Temperature: Heat accelerates hydrolysis.[1]
Protocol:
-
Powder: Store at -20°C, desiccated.
-
DMSO Stock: Store at -20°C. Stable for 1 month. Avoid repeated freeze-thaw cycles (aliquot into single-use vials).
-
Diluted Media: Fresh preparation only. Do not store. The half-life in serum-containing media at 37°C can be <24 hours depending on amidase activity.[1]
References
-
BenchChem. (2025). N'-hydroxyoctanimidamide: A Technical Guide to Solubility and Potential Biological Interactions. Retrieved from
-
Marmion, C. J., et al. (2021). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. ACS Omega.[1] Retrieved from
-
Abbaspour, A., et al. (2010). Preparation of Fatty Hydroxamic Acid from Canola Oil. Asian Journal of Chemistry. Retrieved from
-
Crumbliss, A. L. (1996). Effect of Metal Ions on the Quantitative Determination of Hydroxamic Acids. Analytical Chemistry. Retrieved from
-
LookChem. (2024). Chemical Properties of Octadecanamide, N,N'-1,2-ethanediylbis[12-hydroxy-]. Retrieved from [1]
Sources
Validation & Comparative
Comparative Validation Guide: Enzymatic vs. Chemically Synthesized N-Hydroxyoctadecanamide
This guide outlines a rigorous, self-validating framework for comparing Synthetic (chemically derived) versus Natural (enzymatically synthesized/bio-derived) N-hydroxyoctadecanamide (also known as Octadecanohydroxamic Acid).
Executive Summary & Chemical Context
N-hydroxyoctadecanamide (C18-HA) is a bioactive lipid conjugate combining a stearic acid tail with a hydroxamic acid headgroup. While traditionally synthesized via chemical coupling, recent "Natural" production methods utilize lipase-catalyzed hydroxylaminolysis of natural oils (e.g., Palm Stearin).
The Challenge: Researchers must verify if the "Natural" (enzymatic) variant maintains the precise biological activity profile—specifically HDAC inhibition and PPAR-alpha activation —of the chemically pure synthetic standard, without introducing bioactive impurities (e.g., free fatty acids) that could skew signaling data.
Comparison of Origins
| Feature | Synthetic Route | Natural (Enzymatic) Route |
| Precursors | Stearoyl chloride + Hydroxylamine | Palm Stearin/Oil + Hydroxylamine |
| Catalyst | Chemical base (Pyridine/TEA) | Immobilized Lipase (e.g., Lipozyme TL IM) |
| Primary Impurities | Residual solvents, chloride salts | Free fatty acids (Stearic acid), partial glycerides |
| Regulatory Status | Standard Chemical Entity | "Bio-based" or "Green Chemistry" |
Structural & Chemical Equivalence (The Identity Check)
Before biological testing, the molecular identity must be validated. The hydroxamic acid moiety is labile; improper synthesis leads to hydrolysis back to the carboxylic acid.
Protocol A: The Iron(III) Chloride Complexation Test (Rapid Screen)
A self-validating colorimetric checkpoint to confirm the presence of the hydroxamic acid headgroup.
-
Reagent: Dissolve 1% FeCl₃ in 0.1 M HCl.
-
Method: Dissolve 5 mg of sample (Synthetic vs. Natural) in 1 mL methanol. Add 200 µL FeCl₃ reagent.
-
Validation:
-
Positive Result: Deep Red/Violet complex (Formation of Iron-Hydroxamate chelate).
-
Negative Control: Stearic Acid (Yellow/Orange).
-
Failure Mode: If the Natural sample is yellow, the enzymatic reaction failed (hydrolysis occurred).
-
Protocol B: HPLC-MS/MS Quantification
Distinguishes N-hydroxyoctadecanamide (m/z ~299) from Stearic Acid (m/z ~284).
-
Column: C18 Reverse Phase (2.1 x 100 mm, 1.7 µm).
-
Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile. Gradient 50-100% B.
-
Detection: ESI-Positive Mode. Look for the
peak at 300.3 Da and the characteristic loss of NH₂OH fragment.
Biological Activity Validation (The Performance Check)
N-hydroxyoctadecanamide possesses dual activity: Epigenetic modulation (HDAC inhibition) and Metabolic signaling (PPAR-alpha).
Assay 1: Histone Deacetylase (HDAC) Inhibition
Hydroxamic acids are potent Zinc-chelating HDAC inhibitors. This assay confirms the "Natural" product has the necessary pharmacophore integrity.
Mechanism: The hydroxamic acid group enters the HDAC active site and chelates the Zinc ion, blocking deacetylation. Protocol: Fluorometric HDAC Activity Assay.
-
Substrate: Fluorogenic acetylated peptide (e.g., Boc-Lys(Ac)-AMC).
-
Workflow:
-
Incubate HeLa nuclear extract (source of HDACs) with Synthetic or Natural N-hydroxyoctadecanamide (0.1 µM – 100 µM) for 30 mins at 37°C.
-
Add Substrate. Incubate 30 mins.
-
Add Developer (Trypsin) to release fluorophore from deacetylated lysine.
-
-
Readout: Fluorescence (Ex 350 nm / Em 440 nm).
-
Acceptance Criteria: Both samples must exhibit an IC₅₀ < 50 µM . If the Natural variant IC₅₀ is > 2x the Synthetic, purity is compromised.
Assay 2: PPAR-Alpha Transactivation
Fatty acid mimetics activate Peroxisome Proliferator-Activated Receptor Alpha (PPARα). This assay ensures the lipid tail is correctly recognized.
Protocol: Luciferase Reporter Assay (HEK293 Cells).
-
Transfection: Co-transfect cells with:
-
pSG5-PPARα (Expression vector).
-
PPRE-Luc (Peroxisome Proliferator Response Element linked to Luciferase).
-
Renilla (Internal control).
-
-
Treatment: Treat cells with 10 µM and 50 µM of Synthetic vs. Natural samples for 24 hours. (Positive Control: Wy-14643).
-
Data Output: Calculate Fold Induction (Firefly/Renilla ratio) relative to vehicle (DMSO).
-
Self-Validating Check: Since Stearic Acid (impurity) is a weak PPAR agonist, the N-hydroxy derivative should show distinct potency. If activity matches Stearic Acid exactly, the hydroxamic modification is likely absent.
Visualizing the Validation Logic
Diagram 1: Synthesis & Validation Workflow
This diagram traces the parallel paths of production and the critical checkpoints required to declare bioequivalence.
Caption: Parallel synthesis routes converge at analytical checkpoints before diverging into dual-target biological validation.
Diagram 2: Mechanism of Action Signaling
Illustrating the dual-targeting capability of N-hydroxyoctadecanamide.
Caption: The molecule acts as a "Dual-Key," unlocking metabolic pathways via PPAR while locking epigenetic silencers via HDAC.
Summary of Expected Data
Use this table to benchmark your experimental results.
| Metric | Synthetic Standard (Benchmark) | Natural (Enzymatic) Target | Acceptance Criteria |
| Appearance | White Crystalline Powder | White to Off-White Waxy Solid | No yellowing (oxidation) |
| FeCl₃ Test | Deep Violet | Deep Violet | Visual Match |
| HDAC IC₅₀ | ~20 - 50 µM | ~20 - 50 µM | ± 20% Variance |
| PPAR Activation | > 2-fold vs Vehicle | > 2-fold vs Vehicle | Must exceed Stearic Acid control |
| Impurity Profile | < 0.1% Chloride | < 5% Free Fatty Acids | FFA presence is acceptable if activity is maintained |
References
-
Enzymatic Synthesis of Fatty Hydroxamic Acids. Source: ResearchGate / MDPI. Context: Describes the lipase-catalyzed synthesis of fatty hydroxamic acids from palm oil derivatives, establishing the "Natural" production route.
-
HDAC Inhibitors: Mechanism and Clinical Application. Source: MDPI / NIH. Context: foundational review on how hydroxamic acids (like SAHA and its derivatives) inhibit HDACs via Zinc chelation.
-
PPAR-alpha Activation by Fatty Acid Amides. Source: PubMed / NIH. Context: Protocols for PPAR-alpha transactivation assays and the role of lipid ligands in metabolic signaling.
-
Colorimetric Determination of Hydroxamic Acids. Source: Standard Analytical Protocol.[1] Context: The classic FeCl3 complexation method for identifying hydroxamic acid functional groups.
Sources
validation of n-hydroxyoctadecanamide's mechanism of action in redox-switching
Validation of n-Hydroxyoctadecanamide’s Mechanism of Action in Redox-Switching: A Comparative Guide
Introduction
In the development of redox-switchable materials for selective solute extraction (highly relevant for pharmaceutical purification), electrochromics, and the electrocatalytic synthesis of valuable products, controlling interfacial electron transfer is paramount. Photoactive semiconductors, such as titanium dioxide (TiO2), generate electron-hole pairs upon irradiation. However, a critical failure point in aqueous environments is that photogenerated holes preferentially oxidize the solvent rather than driving the intended redox switch of surface-bound target molecules[1].
To mitigate this, researchers employ hydrophobic surfactants to functionalize the semiconductor surface. This guide objectively evaluates the performance of 2 (CAS: 6540-56-3)[2] against traditional alternatives like oleic acid and octadecyltrichlorosilane (ODS), providing validated protocols and mechanistic insights for materials scientists and drug development professionals.
Mechanism of Action: The Causality of Redox-Switching
The efficacy of N-HOA lies in its dual-functional molecular architecture, which directly dictates its mechanism of action:
-
Hydroxamic Acid Headgroup (Anchoring): Unlike simple carboxylates, the hydroxamic acid moiety forms a highly stable, bidentate chelate with Ti(IV) sites on the TiO2 surface. This thermodynamic stability prevents desorption even in harsh aqueous electrolytes.
-
C18 Alkyl Tail (Steric Shielding): The octadecyl chain creates a dense, low-dielectric hydrophobic barrier. When a redox-active moiety (e.g., a Ferricenium cryptand, Fc+) is co-adsorbed, the N-HOA monolayer sterically shields the semiconductor surface from water. Consequently, photogenerated holes are prevented from reacting with the solvent, forcing the photogenerated electrons to quantitatively reduce the target redox species (Fc+ to Fc)[1].
Comparative Performance Analysis
Selecting the correct surface modifier dictates the reversibility and efficiency of the redox switch. Table 1 summarizes the quantitative performance of N-HOA compared to standard industry alternatives.
Table 1: Comparative Analysis of Hydrophobic Surfactants on TiO2 for Redox Switching
| Surfactant Alternative | Anchoring Group | Monolayer Stability (Aqueous) | Contact Angle (°) | Redox Switching Efficiency (%) | Solvent Oxidation Rate |
| n-Hydroxyoctadecanamide (N-HOA) | Hydroxamic Acid | High | ~110° | >95% | Minimal |
| Octadecylphosphonic Acid (ODPA) | Phosphonic Acid | Very High | ~112° | ~90% | Low |
| Oleic Acid (OA) | Carboxylic Acid | Low | ~95° | <50% | High |
| Octadecyltrichlorosilane (ODS) | Silane | Moderate (Polymerizes) | ~105° | ~80% | Moderate |
Data Insights: While Oleic Acid (OA) is cost-effective, its carboxylate linkage is highly susceptible to hydrolysis, leading to rapid monolayer degradation and subsequent solvent oxidation. Octadecyltrichlorosilane (ODS) forms a hydrophobic layer but is prone to uncontrolled cross-linking (polymerization) in the presence of trace moisture, creating uneven multilayers that trap charge carriers[1]. N-HOA provides the optimal balance: it forms a uniform, self-assembled monolayer without cross-linking, ensuring >95% redox switching efficiency by perfectly insulating the semiconductor from the aqueous phase.
Experimental Protocol: Self-Validating Workflow for N-HOA Functionalization
To ensure reproducibility, the following protocol details the functionalization of TiO2 and the subsequent validation of the photochemical redox switch. This system is designed to be self-validating : successful functionalization is directly observable via the suppression of pH changes (indicating halted solvent oxidation).
Phase 1: Surface Sensitization (Monolayer Formation)
-
Preparation: Disperse 50 mg of nanoparticulate TiO2 in 20 mL of anhydrous ethanol.
-
Causality: Anhydrous conditions prevent the competitive binding of hydroxyl ions to the Ti(IV) active sites, ensuring maximum surfactant attachment.
-
-
Functionalization: Add n-hydroxyoctadecanamide to achieve a 5 mM concentration. Sonicate the suspension for 30 minutes to break up nanoparticle agglomerates, maximizing the exposed surface area.
-
Equilibration: Stir the mixture continuously for 24 hours at 25°C.
-
Causality: The extended timeframe allows for the thermodynamic displacement of weakly bound solvent molecules by the bidentate hydroxamate groups, ensuring maximum packing density of the C18 chains.
-
-
Purification: Centrifuge at 10,000 rpm for 10 minutes. Wash the pellet three times with fresh ethanol to remove any unanchored N-HOA, preventing background interference during redox analysis.
Phase 2: Co-adsorption and Photochemical Validation
-
Redox Loading: Resuspend the N-HOA-functionalized TiO2 in a 1 mM solution of Ferricenium hexafluorophosphate (Fc+PF6-) in dichloromethane for 2 hours. The hydrophobic Fc+ intercalates into the N-HOA C18 monolayer.
-
Irradiation Setup: Transfer the loaded particles into a quartz cuvette containing an aqueous 0.1 M KCl electrolyte solution. Insert a highly sensitive pH probe into the cuvette.
-
Validation: Irradiate the suspension with a UV light source (λ < 380 nm) to excite electrons across the TiO2 bandgap.
-
Observation & Self-Validation: Monitor the solution via UV-Vis spectroscopy. A successful N-HOA barrier will result in the rapid disappearance of the 620 nm absorption band (indicating the reduction of Fc+ to Fc).
Pathway Visualization
Mechanism of N-HOA mediated redox-switching and solvent shielding on TiO2 surfaces.
Conclusion
For applications demanding precise control over interfacial electron transfer, n-hydroxyoctadecanamide outperforms traditional silanes and fatty acids. By forming a non-polymerizing, densely packed hydrophobic barrier via its hydroxamic acid anchor, N-HOA ensures that photogenerated charge carriers are directed exclusively toward the target redox-active moieties, enabling highly efficient and reversible redox-switching systems.
References
- Redox-switchable materials (US20050227071A1).
- N-hydroxyoctadecanamide (CAS# 6540-56-3). Sinfoo BIOCHEM.
Sources
Comprehensive Guide to Confirming the Purity of N-hydroxyoctadecanamide: A Comparative Analysis of NMR and HPLC Methodologies
The Analytical Challenge: N-hydroxyoctadecanamide
N-hydroxyoctadecanamide (commonly known as stearohydroxamic acid) is a long-chain fatty acid derivative utilized in critical applications ranging from metallomics to advanced mineral flotation collectors[1]. Structurally, it consists of a highly lipophilic 18-carbon aliphatic tail and a polar, metal-chelating hydroxamate headgroup.
This amphiphilic nature presents unique analytical challenges. The molecule lacks a strong UV chromophore, and its primary synthesis from methyl stearate often leaves behind trace homologous impurities (e.g., C16 palmitoyl derivatives) or unreacted precursors[2]. Relying on a single analytical technique is inherently flawed. This guide objectively compares Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), demonstrating how their orthogonal deployment creates a self-validating purity assessment system.
Method 1: Quantitative NMR (qNMR) for Structural Validation
Rationale & Causality
Proton (
To ensure the data is quantitative (qNMR), a long relaxation delay (
Step-by-Step Protocol (Self-Validating System)
-
Sample Preparation: Dissolve 15 mg of the synthesized N-hydroxyoctadecanamide in 0.6 mL of deuterated chloroform (CDCl
) containing 0.03% v/v Tetramethylsilane (TMS).-
Causality: CDCl
provides excellent solubility for long-chain fatty acids, while TMS serves as an internal zero-reference to validate chemical shifts.
-
-
Acquisition Parameters: Acquire the
H NMR spectrum at 400 MHz (or higher). Use a 30° flip angle, 16 to 64 scans, and a relaxation delay ( ) of at least 10 seconds. -
Internal Validation (Integration): Set the TMS peak to exactly 0.00 ppm. Calibrate the integration of the terminal methyl triplet (~0.86 ppm) to exactly 3.00.
-
Purity Assessment: Evaluate the integral of the
-methylene protons (~2.30 ppm). For a pure compound, this must integrate to 2.00 ± 0.05. Any significant deviation indicates the presence of unreacted fatty acids or structural isomers[3].
Table 1: Key NMR Chemical Shifts for N-hydroxyoctadecanamide
| Nucleus | Chemical Shift (ppm) | Multiplicity | Integration | Structural Assignment |
| 0.86 - 0.88 | Triplet | 3H | Terminal -CH | |
| 1.16 - 1.30 | Multiplet | 28H | Bulk aliphatic -(CH | |
| 2.30 | Triplet | 2H | ||
| 3.67 | Singlet (broad) | 1H | N-H (Hydroxamate) | |
| 7.26 | Singlet (broad) | 1H | O-H (Hydroxamate) | |
| 14.0 | Singlet | - | Terminal -CH | |
| 22.0 - 77.0 | Multiple | - | Aliphatic chain carbons | |
| 174.0 | Singlet | - | Carbonyl (C=O) |
Data supported by spectral assignments of substituted hydroxamic acids[2].
Method 2: HPLC-MS for Trace Homolog Profiling
Rationale & Causality
While NMR confirms functional groups, it is fundamentally blind to trace homologous impurities. The bulk methylene envelope (1.20–1.30 ppm) in NMR cannot reliably differentiate between a C18 chain and a 5% C16 (palmitoyl) impurity due to baseline noise and peak overlap[3].
Reverse-phase HPLC coupled with Electrospray Ionization Mass Spectrometry (ESI-MS) separates these aliphatic chains based on their lipophilicity[4]. The addition of ammonium formate to the mobile phase is a critical mechanistic choice. Causality: Fatty acid hydroxamates are strong metal chelators. Ammonium formate provides volatile ionic strength that prevents the hydroxamate group from chelating trace metals in the stainless-steel column (which causes severe peak tailing) and significantly enhances the [M+H]
Step-by-Step Protocol (Self-Validating System)
-
Sample Preparation: Prepare a 1 mg/mL stock solution in LC-MS grade methanol. Dilute to a working concentration of 10 µg/mL using the initial mobile phase.
-
Chromatographic Setup: Use a sub-2 µm C18 column (e.g., 2.1 x 100 mm) maintained at 40°C.
-
Causality: Elevated temperature reduces the viscosity of the methanol/water mobile phase, sharpening peak shape and improving mass transfer.
-
-
Mobile Phase: Solvent A: HPLC-grade Water with 5 mM ammonium formate. Solvent B: Methanol with 5 mM ammonium formate.
-
Gradient Elution: Run a linear gradient from 50% B to 100% B over 15 minutes, holding at 100% B for 5 minutes to wash the column[4].
-
System Suitability (Validation): Prior to sample analysis, inject a blank (methanol) to identify system ghost peaks. Follow this with a System Suitability Test (SST) standard containing a mixture of C16 and C18 hydroxamates.
-
Validation Check: The run is only valid if the resolution (
) between the C16 and C18 peaks is > 2.0, proving the system's capability to detect homologous impurities[5].
-
Table 2: Expected HPLC-MS Data for N-hydroxyoctadecanamide and Common Impurities
| Analyte | Relative Elution Order | m/z [M+H] | Diagnostic MS/MS Fragments | Primary Cause of Presence |
| N-hydroxyhexadecanamide (C16) | 1 (Earliest) | 272.3 | 255.3 (Loss of OH) | Impurity in starting material |
| N-hydroxyoctadecanamide (C18) | 2 (Target) | 300.3 | 283.3 (Loss of OH) | Target Product |
| Methyl Stearate | 3 (Latest) | 299.3 | 267.3 (Loss of OCH | Incomplete synthesis reaction |
Objective Comparison: NMR vs. HPLC-MS
To establish a robust quality control pipeline, researchers must understand the complementary strengths and limitations of both techniques.
Table 3: Performance Comparison for Hydroxamate Purity Analysis
| Feature | HPLC-ESI-MS | |
| Primary Utility | Structural confirmation, bulk purity, isomer detection | Trace impurity profiling, homolog separation (C16 vs C18) |
| Sensitivity | Moderate (LOD ~0.1-1%) | High (LOD < 0.01%) |
| Specificity | High for functional groups (hydroxamate vs ester) | High for molecular weight and lipophilicity |
| Sample Preparation | Simple (direct dissolution in deuterated solvent) | Requires careful dilution, filtration, and blanks |
| Analysis Time | ~5-10 minutes per sample | ~20-30 minutes per run |
| Limitations | Cannot easily resolve homologous fatty acid chains | Requires ionization optimization; UV detection is poor |
Integrated Analytical Workflow
To achieve >99% confidence in the purity of N-hydroxyoctadecanamide, both methods must be deployed in an orthogonal workflow. The diagram below illustrates the logical decision matrix for purity confirmation.
Figure 1: Orthogonal decision workflow for confirming N-hydroxyoctadecanamide purity.
Conclusion
Confirming the purity of N-hydroxyoctadecanamide requires a dual-pronged approach. NMR provides the macroscopic view, proving that the chemical backbone and functional groups have been successfully synthesized without bulk degradation. Conversely, HPLC-MS acts as the microscopic lens, separating and identifying trace homologs that share identical functional groups but differ slightly in lipophilicity. By combining these techniques into a self-validating workflow, researchers can confidently certify the purity of fatty acid hydroxamates for downstream applications.
References
1.[5] Analyst (RSC Publishing). HPLC-MRM relative quantification analysis of fatty acids based on a novel derivatization strategy.5 2.[3] PMC (NIH). High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution.3 3.[2] SUST Journal of Natural and Medical Sciences. Extraction of stearohydroxamic acid.2 4.[4] Metallomics (Oxford Academic). Extended siderophore suite from Synechococcus sp. PCC 7002 revealed by LC-ICPMS-ESIMS.4 5.[1] ResearchGate. Xuming WANG | Research professor | Ph.D | University of Utah.1
Sources
- 1. researchgate.net [researchgate.net]
- 2. repository.sustech.edu:8080 [repository.sustech.edu:8080]
- 3. High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. HPLC-MRM relative quantification analysis of fatty acids based on a novel derivatization strategy - Analyst (RSC Publishing) [pubs.rsc.org]
Confirming the Reproducibility of n-Hydroxyoctadecanamide Synthesis: A Methodological Comparison Guide
n-Hydroxyoctadecanamide (CAS: 6540-56-3), commonly referred to as stearoyl hydroxamic acid, is a long-chain fatty hydroxamic acid (FHA) widely utilized in surface chemistry, corrosion inhibition, and pharmaceutical development (1)[1]. Its unique bidentate chelating ability allows it to form highly stable complexes with transition metals, making it exceptionally effective for generating self-assembled molecular (SAM) nanolayers on metal surfaces (2)[2].
However, synthesizing high-purity long-chain FHAs reproducibly is a persistent challenge. The core difficulty lies in overcoming the thermodynamic barrier between a highly hydrophilic hydroxylamine donor and a highly hydrophobic C18 lipid tail. This guide evaluates the two primary modalities for synthesizing n-hydroxyoctadecanamide—traditional chemical synthesis and biphasic enzymatic catalysis—providing self-validating protocols and quantitative metrics to ensure reproducible yields.
Mechanistic Pathways & Causality
Chemical Synthesis (Alkaline Hydroxylaminolysis)
The traditional chemical approach reacts stearic acid or its ester derivatives (e.g., methyl stearate) with hydroxylamine hydrochloride in a highly alkaline medium (3)[3].
-
Causality: The alkaline environment (typically using NaOH or KOH) is strictly required to neutralize the hydrochloride salt, liberating the free, nucleophilic hydroxylamine. Because stearate is highly hydrophobic, the reaction must be performed under reflux in a mixed solvent system (e.g., hexane/methanol) to overcome mass transfer limitations between the aqueous hydroxylamine and the lipid phase (4)[4].
Enzymatic Synthesis (Lipase-Catalyzed)
Biotechnological synthesis utilizes lipases (e.g., Thermomyces lanuginosus lipase such as Lipozyme TL IM) to catalyze the acyl transfer from the fatty acid to hydroxylamine (5)[5].
-
Causality: Enzymes operate optimally at near-neutral pH and moderate temperatures (<50°C). To resolve the solubility disparity between the reactants, a biphasic system is employed: the lipid is dissolved in an organic solvent (hexane), and the hydroxylamine is dissolved in water (3)[3]. The lipase localizes at the aqueous-organic interface, facilitating nucleophilic attack without the risk of saponification caused by harsh alkaline conditions (6)[6].
Logical workflow comparing chemical and enzymatic synthesis of n-hydroxyoctadecanamide.
Step-by-Step Methodologies (Self-Validating Protocols)
Protocol A: Chemical Synthesis (Reflux Method)
-
Reagent Preparation: Dissolve 150 mmol of hydroxylamine hydrochloride in 50 mL of methanol. Carefully add 150 mmol of NaOH (dissolved in minimal water) to liberate free hydroxylamine. Filter the precipitated NaCl (4)[4].
-
Substrate Addition: Add 50 mmol of methyl stearate dissolved in 50 mL of hexane to the hydroxylamine solution.
-
Reflux: Heat the mixture under reflux at 70°C for 10 hours with continuous magnetic stirring (500 rpm) (4)[4].
-
Validation Checkpoint: The distinct biphasic mixture will gradually homogenize as the amphiphilic n-hydroxyoctadecanamide forms and acts as a surfactant.
-
-
Product Recovery: Cool the mixture to 4°C to induce crystallization. Filter the precipitate and wash extensively with cold hexane to remove unreacted lipids, followed by cold water to remove residual salts.
-
Drying: Dry the solid in a vacuum desiccator over phosphorus pentoxide for 24 hours (6)[6].
Protocol B: Enzymatic Synthesis (Lipase-Catalyzed Biphasic Method)
-
Aqueous Phase Preparation: Dissolve 100 mmol of hydroxylamine hydrochloride in 25 mL of distilled water. Adjust the pH to 7.0–7.5 using 6M NaOH (3)[3].
-
Organic Phase Preparation: Dissolve 20 mmol of stearic acid (or methyl stearate) in 30 mL of hexane.
-
Enzymatic Reaction: Combine the two phases in a sealed flask. Add 100 mg of immobilized lipase (e.g., Lipozyme TL IM) (5)[5].
-
Incubation: Incubate in a reciprocal water bath shaker at 100 rpm and 38°C–40°C for 24–42 hours (7)[7].
-
Enzyme Recovery & Purification: Filter the mixture to recover the immobilized enzyme. Cool the hexane fraction to <-5°C for 5 hours to fully precipitate the n-hydroxyoctadecanamide. Filter and wash with cold hexane (6)[6].
Quantitative Data Comparison
| Parameter | Chemical Synthesis (Alkaline Reflux) | Enzymatic Synthesis (Lipase Catalysis) |
| Yield (%) | 75 - 82% | 85 - 92% |
| Reaction Time | 8 - 10 hours | 24 - 42 hours |
| Temperature | 70°C (Reflux) | 38°C - 40°C |
| pH Requirement | Highly Alkaline (pH > 11) | Neutral to Mildly Alkaline (pH 7.0 - 8.0) |
| Environmental Impact | High (Harsh solvents, salt waste) | Low (Aqueous/Hexane biphasic, reusable enzyme) |
| Byproduct Formation | Moderate (Saponification risk) | Very Low (High specificity) |
Validation and Analytical Confirmation
To ensure the reproducibility and structural integrity of the synthesized n-hydroxyoctadecanamide, the following analytical validations must be performed:
-
Colorimetric Assay: Hydroxamic acids form distinct colored complexes with transition metals. Mixing a small aliquot of the product with Vanadium(V) yields a purple complex, Iron(III) yields a dark red complex, and Copper(II) yields a green complex (7)[7]. This rapid test confirms the presence of the hydroxamic acid functional group.
-
FTIR Spectroscopy: The synthesized compound must exhibit a characteristic amide carbonyl (C=O) stretching peak at approximately 1642 cm⁻¹ and broad N-H / O-H stretching bands in the 3200–3300 cm⁻¹ region (7)[7].
-
Surface Assembly Verification: For applications in corrosion inhibition, the formation of self-assembled molecular (SAM) nanolayers can be verified using Sum Frequency Generation (SFG) vibrational spectroscopy, confirming an all-trans conformation of the C18 alkyl chains on metal substrates (2)[2].
References
-
Jahangirian, H., et al. "Preparation of Fatty Hydroxamic Acid from Canola Oil." Asian Journal of Chemistry. 7
-
"Enzymatic Synthesis of Fatty Hydroxamic Acid Derivatives Based on Palm Kernel Oil." MDPI. 3
-
"Synthesis of hydroxamic fatty acids (FHA) from coconut oil using lipase as a catalyst." INFLUENCE: INTERNATIONAL JOURNAL OF SCIENCE REVIEW. 6
-
"Synthesis and characterization of fatty hydroxamic acids from triacylglycerides." SciSpace. 4
-
"Synthesis and Characterization of N-Methyl Fatty Hydroxamic Acids from Ketapang Seed Oil Catalyzed by Lipase." PMC. 5
-
"N-hydroxyoctadecanamide,(CAS# 6540-56-3)." Sinfoo BIOCHEM. 1
-
"Formation of Self-Assembled Anticorrosion Films on Different Metals." PMC. 2
Sources
- 1. N-hydroxyoctadecanamide,(CAS# 6540-56-3)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 2. Formation of Self-Assembled Anticorrosion Films on Different Metals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. scispace.com [scispace.com]
- 5. Synthesis and Characterization of N-Methyl Fatty Hydroxamic Acids from Ketapang Seed Oil Catalyzed by Lipase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. influence-journal.com [influence-journal.com]
- 7. asianpubs.org [asianpubs.org]
Safety Operating Guide
Comprehensive Operational and Disposal Guide for N-Hydroxyoctadecanamide
As a Senior Application Scientist, I frequently observe that long-chain aliphatic chelators are mishandled in laboratory settings. Researchers often treat them as standard benign lipids, overlooking the potent reactivity of their functional groups. N-hydroxyoctadecanamide (CAS: 6540-56-3), also known as stearohydroxamic acid, is a prime example.
Recognized on the EPA TSCA Chemical Substance Inventory[1], this compound is widely utilized in drug development, the synthesis of redox-switchable semiconductor materials[2], and the extraction of transition metals. While its long hydrophobic octadecyl tail makes it insoluble in water, its hydroxamic acid head group is a powerful bidentate ligand. This dual nature requires strict, causality-driven operational and disposal protocols to prevent severe environmental contamination and ensure laboratory safety.
Physicochemical Profile & Hazard Causality
To handle N-hydroxyoctadecanamide safely, you must first understand how its molecular structure dictates its physical behavior and environmental hazards. The table below summarizes the critical quantitative data and the direct operational implications of these properties.
| Parameter | Value | Operational & Disposal Implication |
| CAS Number | 6540-56-3 | Essential for accurate hazardous waste manifest labeling[1]. |
| Molecular Formula | C18H37NO2 | Contains nitrogen; combustion yields NOx gases, requiring a scrubber-equipped incinerator. |
| Molecular Weight | 299.49 g/mol | Critical for calculating precise stoichiometric ratios during metal chelation workflows. |
| Solubility | Soluble in Organics (e.g., Chloroform) | Spills cannot be cleaned with water; requires solvent-based wiping or HEPA vacuuming. |
| Chemical Class | Aliphatic Hydroxamic Acid | Strong metal chelator; strictly prohibited from drain disposal to prevent metal mobilization. |
| Destruction Temp. | > 1000°C | Requires high-temperature industrial incineration to fully break stable C-N and C-C bonds. |
The Causality of Environmental Hazard: Why is sink disposal strictly prohibited for a compound that isn't acutely toxic to humans? If N-hydroxyoctadecanamide is introduced into wastewater systems, its hydroxamate head group will bind to dormant heavy metals (such as lead, cadmium, or radioactive isotopes) trapped in sludge and sediments[2]. This chelation renders the metals soluble and highly bioavailable, drastically amplifying aquatic toxicity.
Experimental Workflow: Molybdenum (VI) Extraction
To contextualize the disposal procedures, it is essential to understand how the waste is generated. N-hydroxyoctadecanamide is frequently used to extract transition metals like Molybdenum (VI) from aqueous solutions, achieving up to 93% extraction efficiency.
Step-by-Step Methodology:
-
Organic Phase Preparation: Weigh 2.99 g of N-hydroxyoctadecanamide (0.01 mol) and dissolve it completely in 1.0 L of chloroform to yield a 10 mM organic phase. Expert Insight: Always use a fume hood, as chloroform is a volatile halogenated solvent.
-
Aqueous Phase Adjustment: Prepare the aqueous Mo(VI) target solution. Adjust the pH to exactly 4.0 using a sodium acetate/acetic acid buffer. Causality: At pH 4.0, the hydroxamic acid group is optimally deprotonated to coordinate with the molybdenyl cation, while preventing the precipitation of molybdenum hydroxides that occur at higher pH levels.
-
Liquid-Liquid Extraction: Transfer equal volumes (e.g., 100 mL) of the organic and aqueous phases into a 250 mL PTFE-lined separatory funnel. Shake vigorously for 10 minutes. Causality: Use PTFE-lined funnels because the hydroxamic acid will slowly chelate metal ions from brass or steel stopcocks, contaminating your yield.
-
Phase Separation: Mount the funnel on a ring stand and allow 15 minutes for complete separation. The denser chloroform layer, now containing the Mo-stearohydroxamate complex, will settle at the bottom.
-
Waste Generation: Once the complex is isolated, any spent chloroform containing residual metal-hydroxamate complexes must be immediately designated as Halogenated Heavy-Metal Waste .
Proper Disposal Procedures & Waste Routing
Because N-hydroxyoctadecanamide is utilized in various states (pure powder, solvent-dissolved, and metal-chelated), waste routing must be highly systematic. Every protocol below is designed as a self-validating system to ensure EPA compliance and environmental protection.
Step 1: Waste Segregation
Never mix N-hydroxyoctadecanamide waste streams.
-
Pure Solid Waste: Unused or spilled powder.
-
Solvent Waste: Unreacted chemical dissolved in organic solvents.
-
Chelated Metal Waste: The byproduct of extraction workflows (as detailed above). Mixing this with standard organic waste will contaminate the entire carboy with heavy metals, exponentially increasing disposal costs.
Step 2: Primary Containment
Store all liquid waste in high-density polyethylene (HDPE) or PTFE carboys. Do not use unlined metal cans. The residual chelating agent will react with the metal container over time, leading to structural degradation and leaks.
Step 3: Spill Management & Decontamination
If the solid powder is spilled, do not dry sweep . Dry sweeping aerosolizes the waxy particulates, creating an inhalation hazard.
-
Action: Use a HEPA-filtered vacuum dedicated to chemical spills, or wet-wipe the area using paper towels lightly dampened with ethanol. Place all contaminated towels into a sealed solid-waste container.
Step 4: Institutional Transfer & Incineration
The only approved method for the final destruction of N-hydroxyoctadecanamide is high-temperature incineration (>1000°C).
-
Action: Label the waste clearly with its CAS number (6540-56-3)[1]. Ensure your Environmental Health & Safety (EHS) department routes this to an incinerator equipped with a nitrogen oxide (NOx) scrubber . Because the molecule contains an amide nitrogen, standard combustion will generate toxic NOx gases unless properly scrubbed.
Waste Routing Decision Tree
To eliminate ambiguity on the laboratory floor, follow this logical routing diagram for all N-hydroxyoctadecanamide waste.
Logical workflow for N-hydroxyoctadecanamide waste routing based on metal chelation status.
References
- Redox-switchable materials (US Patent 20050227071A1). Google Patents.
-
Toxic Substances Control Act (TSCA) Chemical Substance Inventory . U.S. Environmental Protection Agency (EPA). Available at: [Link]
-
Synthesis and Characterization of Stearohydroxamic Acid and its Application in Extraction of Molybdenum (VI) . SUST Journal of Natural and Medical Sciences. Available at: [Link]
Sources
Personal protective equipment for handling n-hydroxyoctadecanamide
Chemical Identity: N-Hydroxyoctadecanamide (Octadecanohydroxamic Acid) CAS: 7988-95-6 Primary Application: Histone Deacetylase (HDAC) inhibition research, surface chemistry (flotation collectors), and metalloproteinase inhibition studies.
Part 1: Strategic Safety Context (The "Why")
As a Senior Application Scientist, I urge you to look beyond the basic Safety Data Sheet (SDS). While
-
The Hydroxamic Acid Moiety: This functional group (-CONHOH) is a potent metal chelator. In a biological context, it is designed to bind zinc or iron at enzyme active sites (e.g., HDACs, MMPs). Treat this compound as a biologically active agent with potential reproductive or mutagenic effects , similar to its lower-molecular-weight analogs (e.g., Vorinostat or Acetohydroxamic acid).
-
The Lipophilic Tail: The C18 carbon chain makes this molecule highly lipophilic. If solubilized in a carrier solvent like DMSO, it can readily penetrate the stratum corneum. Once inside, the hydroxamic head group is bioavailable to systemic targets.
The Core Rule: Prevent dust generation during weighing and prevent skin contact during solubilization.
Part 2: PPE Selection Matrix[2]
The physical state of the chemical determines your armor. Do not use a "one size fits all" approach.
| Protection Zone | Scenario A: Handling Solid (Powder) | Scenario B: Handling Solution (DMSO/Ethanol) | Scientific Rationale |
| Respiratory | Fume Hood (Primary) . If outside hood: N95 or P100 Respirator. | Fume Hood (Mandatory) . | The solid is a fine, waxy powder that can become airborne electrostatically. |
| Hand Protection | Single Nitrile Gloves (4-6 mil). | Double Gloving (Inner: Nitrile, Outer: Nitrile or Neoprene). | DMSO permeates standard nitrile in <10 mins. Double gloving creates a "sacrificial" outer layer and visual breach indicator. |
| Eye Protection | Safety Glasses with side shields.[1][2][3] | Chemical Splash Goggles.[4][5] | Solutions pose a splash risk; the lipophilic nature makes eye decontamination difficult. |
| Body Defense | Standard Lab Coat + Wrist Guards/Sleeves . | Lab Coat (Buttoned) + Impervious Apron (if >100mL). | The "Gap of Vulnerability" is the wrist area between glove and coat cuff. |
Part 3: Operational Workflow & Protocols
Phase 1: Weighing & Static Control
Long-chain amides are prone to static charge, causing "powder fly-out" during weighing.
-
Engineering Control: Operate inside a certified chemical fume hood.
-
Static Mitigation: Use an ionizing bar or anti-static gun on the weighing boat before adding the powder.
-
Transfer: Do not use a metal spatula if avoiding trace metal contamination is critical for your assay (use PTFE-coated or ceramic).
-
Clean-up: Wipe the balance area with a wet paper towel immediately. Dry dusting will only spread the chemical.
Phase 2: Solubilization (The High-Risk Step)
Most research applications require dissolving this waxy solid in DMSO or warm ethanol.
-
Solvent Choice:
-hydroxyoctadecanamide has poor water solubility. DMSO is standard but dangerous as a carrier. -
The "Cold-Hand" Technique:
-
Don double gloves.
-
Add solvent to the vial containing the solid (never add solid to full solvent vial to avoid displacement splash).
-
Vortex with the lid tightly sealed.
-
Crucial: Inspect the outer glove immediately after vortexing. If wet, change immediately.
-
Phase 3: Waste Disposal
-
Solid Waste: Dispose of weighing boats and contaminated paper towels in "Hazardous Solid Waste" (do not use regular trash).
-
Liquid Waste: Segregate into "Organic Waste - Halogen Free" (unless mixed with halogenated solvents). Label clearly with "Contains Hydroxamic Acid / Chelator."
Part 4: Visualization (Workflow Logic)
The following diagram outlines the decision logic for handling this compound, emphasizing the transition from physical dust hazard to permeation hazard.
Figure 1: Operational logic flow for N-Hydroxyoctadecanamide, distinguishing between dust inhalation risks (Yellow) and solvent permeation risks (Red).
Part 5: Emergency Response
In Case of Skin Contact (Solid):
-
Brush off loose particles.
-
Wash with copious soap and water.[1][6][7] (Water alone is ineffective due to lipophilicity).
In Case of Skin Contact (DMSO Solution):
-
Do not scrub. Scrubbing increases blood flow and absorption.
-
Rinse gently with cool water for 15 minutes.
-
Seek medical attention, noting the presence of a hydroxamic acid (HDAC inhibitor class).
Spill Cleanup:
-
Solution: Absorb with vermiculite or clay pads. Do not use paper towels alone (rapid permeation).
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
PubChem. (n.d.). Octadecanohydroxamic acid (Compound Summary). National Library of Medicine. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.[Link]
-
American Chemical Society. (n.d.). Identifying and Evaluating Hazards in Research Laboratories.[Link]
Sources
- 1. targetmol.com [targetmol.com]
- 2. echemi.com [echemi.com]
- 3. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 4. quickzyme.com [quickzyme.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
